Executive Summary tert-Butyl (E)-pent-3-enoate (CAS: 81643-01-8 ) is a specialized aliphatic ester intermediate characterized by a -unsaturated motif protected by a bulky tert-butyl group. Unlike its thermodynamically st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl (E)-pent-3-enoate (CAS: 81643-01-8 ) is a specialized aliphatic ester intermediate characterized by a
-unsaturated motif protected by a bulky tert-butyl group. Unlike its thermodynamically stable conjugated isomer (pent-2-enoate), this compound retains a reactive isolated double bond and an acidic -methylene position, making it a versatile "chiron" (chiral synthon) precursor in asymmetric synthesis.
This guide details the physicochemical profile, validated synthesis protocols, and critical reactivity patterns of tert-butyl (E)-pent-3-enoate, designed for researchers requiring high-purity intermediates for peptidomimetic and natural product scaffolds.
The steric bulk of the tert-butyl group provides orthogonal protection—stable to basic hydrolysis but readily cleaved under acidic conditions (e.g., TFA/DCM). This property is crucial when the pentenoate backbone must survive nucleophilic attacks elsewhere in a complex molecule.
Context: Traditional acid-catalyzed esterification (Fisher) often leads to isomerization. The use of Bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (
-BuOAc) is a modern, mild approach that preserves the alkene geometry [1].
Mechanism: Tf₂NH acts as a superacid catalyst that activates the carboxyl group for attack by the bulky tert-butyl source without generating the harsh conditions that favor conjugation.
For large-scale preparations, the addition of isobutylene to the carboxylic acid in the presence of catalytic H₂SO₄ or Amberlyst-15 is preferred, though it requires pressure vessels.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the divergent reactivity profile of the product.
Figure 1: Synthetic pathways and primary reactivity modes.[5][6][7][3] Path A (Tf2NH) is preferred to minimize thermodynamic isomerization to the conjugated pent-2-enoate.
Critical Applications in Drug Development
Asymmetric
-Alkylation
The
-unsaturation allows for deprotonation at the -position (C2). Unlike conjugated esters, the anion formed here is not delocalized into the carbonyl in the same way, but the position is allylic.
Utility: Reaction with chiral lithium amides or using chiral auxiliaries allows for the introduction of substituents at C2, creating chiral
-unsaturated amino acid precursors [2].
Fragment Coupling
The tert-butyl group serves as an excellent steric shield during transition-metal catalyzed cross-couplings (e.g., olefin metathesis) occurring at the C3=C4 double bond.
Example: Cross-metathesis with acrylates to generate diferunctionalized linkers for PROTACs or macrocyclic peptides.
Isomerization to Conjugated Scaffolds
While often avoided, controlled isomerization using Ru-catalysts can convert the tert-butyl (E)-pent-3-enoate into tert-butyl (E)-pent-2-enoate in situ, which then acts as a Michael acceptor for nucleophilic conjugate addition.
Safety & Handling (MSDS Summary)
Hazards: Flammable liquid.[8] Causes skin and eye irritation.
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is susceptible to oxidation at the allylic position and acid-catalyzed hydrolysis/isomerization.
Stability: Avoid exposure to strong acids or Lewis acids unless deprotection is intended.
References
Ogasa, C., Kayano, K., & Namba, K. (2024).[3] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[2][3][9] Synlett, 35, 235-239.[3] Link
Herrmann, J. L., Kieczykowski, G. R., & Schlessinger, R. H. (1973). Deconjugative alkylation of the enolate anions of α,β-unsaturated esters and acids. Tetrahedron Letters, 14(26), 2433-2436. Link
National Center for Biotechnology Information. (2025).[6][10][1][9] PubChem Compound Summary for CID 5463545, tert-Butyl trans-3-pentenoate. Link
Synthesis and Mechanistic Evaluation of tert-Butyl trans-3-Pentenoate: A Technical Guide
Executive Summary tert-Butyl trans-3-pentenoate is a highly valuable building block in advanced organic synthesis, frequently utilized as a precursor in cross-metathesis reactions and the preparation of active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl trans-3-pentenoate is a highly valuable building block in advanced organic synthesis, frequently utilized as a precursor in cross-metathesis reactions and the preparation of active pharmaceutical ingredients (APIs)[1]. The primary synthetic challenge lies in the kinetic versus thermodynamic control of the molecule's β,γ-unsaturated double bond. Standard esterification conditions often lead to the migration of the double bond to the thermodynamically favored α,β-position, yielding the conjugated 2-pentenoate isomer. This guide outlines a field-proven, mild esterification protocol utilizing di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) to achieve high yields while strictly preserving the alkene geometry and position.
Mechanistic Rationale & Precursor Selection
The precursor, trans-3-pentenoic acid[2], contains weakly acidic α-protons adjacent to a β,γ-double bond. As application scientists, we must design a synthesis that avoids the thermodynamic sink of conjugation.
The Failure of Fischer Esterification : Traditional acid-catalyzed esterification using tert-butanol and H2SO4 is fundamentally incompatible with this substrate. Strong mineral acids catalyze the rapid isomerization of the double bond to the conjugated α,β-position. Furthermore, tert-butanol readily dehydrates to isobutylene under strongly acidic conditions.
The Boc2O/DMAP Advantage : Di-tert-butyl dicarbonate (Boc2O), typically known for amine protection, acts as a highly efficient dehydrating and tert-butylating agent for carboxylic acids under mild, basic conditions[3]. The use of catalytic DMAP ensures the reaction proceeds at or below room temperature, completely mitigating the risk of thermal or acid-catalyzed alkene migration[4].
Comparative Analysis of Synthesis Routes
To justify the selection of the Boc2O/DMAP protocol, we must evaluate the standard methodologies available for tert-butyl ester synthesis.
Synthesis Method
Reagents
Yield
Isomerization Risk
Scalability
Atom Economy
Anhydride Activation (Recommended)
Boc2O, DMAP, t-BuOH
High (85-95%)
Very Low
Excellent
Moderate (CO2, t-BuOH byproducts)
Steglich Esterification
DCC, DMAP, t-BuOH
Moderate (70-80%)
Low
Poor (DCU removal is tedious)
Low (DCU byproduct)
Imidate Alkylation
TBCA, BF3·OEt2
High (80-90%)
Moderate (Lewis acid triggers migration)
Good
Moderate (Trichloroacetamide byproduct)
Alkene Addition
Isobutylene gas, H2SO4
Low-Moderate
High (Strong acid promotes α,β-shift)
Excellent (Industrial)
High
Table 1. Comparative evaluation of tert-butyl esterification strategies for β,γ-unsaturated carboxylic acids.
This protocol is designed as a self-validating system . The visual cues (gas evolution) and logical workup steps ensure high fidelity and reproducibility.
tert-Butanol (2.0 equiv, 20.0 mmol, 1.48 g) - Acts as a nucleophile to intercept the mixed anhydride.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)
Step-by-Step Methodology:
System Preparation & Pre-cooling : Charge a flame-dried, round-bottom flask with trans-3-pentenoic acid, tert-butanol, and anhydrous THF under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.
Causality: Pre-cooling is critical. The subsequent addition of DMAP initiates a highly exothermic decarboxylation. Controlling the thermal energy prevents localized heating that could trigger double-bond migration.
Activation : Add Boc2O to the stirring solution. Subsequently, add DMAP in small portions over 5 minutes.
Causality: DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive N-Boc-pyridinium intermediate[4].
Decarboxylative Esterification (Self-Validation) : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Observe the steady evolution of CO2 gas.
Causality: The carboxylate attacks the N-Boc-pyridinium species, forming a mixed anhydride (which exists in equilibrium with the symmetric anhydride). This intermediate undergoes nucleophilic attack by tert-butanol, yielding the target ester and CO2[3]. The cessation of effervescence (typically 2-4 hours) serves as a visual indicator of reaction completion, which is subsequently corroborated by Thin Layer Chromatography (TLC) using a KMnO4 stain to validate the retention of the active double bond.
Quench and Phase Separation : Dilute the reaction mixture with diethyl ether (30 mL) and quench with a 10% aqueous citric acid solution (20 mL).
Causality: Citric acid (pKa ~3.1) is deliberately chosen over HCl. It is sufficiently acidic to protonate the DMAP catalyst (driving it into the aqueous phase) but mild enough to prevent the acid-catalyzed cleavage of the newly formed tert-butyl ester or the isomerization of the β,γ-double bond.
Isolation : Wash the organic layer with saturated aqueous NaHCO3 (20 mL) to remove unreacted starting acid, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification : Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford tert-butyl trans-3-pentenoate as a colorless oil.
Reaction Network & Mechanistic Pathway
Fig 1. Experimental workflow for the synthesis of tert-butyl trans-3-pentenoate.
Fig 2. Mechanistic pathway of the DMAP-catalyzed Boc2O esterification.
Goossen, L. J., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate". Synlett, 2002.[Link]
Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". The Journal of Organic Chemistry, 2000.[Link]
Comprehensive Technical Guide: Molecular Weight, Formula, and Characterization of tert-Butyl trans-3-pentenoate
Executive Summary In advanced organic synthesis and pharmaceutical drug development, the strategic selection of protecting groups and bifunctional building blocks is critical. tert-Butyl trans-3-pentenoate (CAS: 81643-01...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and pharmaceutical drug development, the strategic selection of protecting groups and bifunctional building blocks is critical. tert-Butyl trans-3-pentenoate (CAS: 81643-01-8) is a highly versatile
-unsaturated aliphatic ester. It is frequently utilized as an intermediate in the synthesis of non-natural amino acids, peptidomimetics, and complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth physicochemical profile of tert-Butyl trans-3-pentenoate, detailing its molecular weight, formula, structural causality, and the precise, self-validating methodologies required for its synthesis and analytical characterization.
Physicochemical Profiling & Structural Analysis
Understanding the exact physicochemical parameters of a building block is the first step in rigorous experimental design. The molecular formula of tert-Butyl trans-3-pentenoate is C9H16O2 , yielding a precise molecular weight of 156.22 g/mol .
Structural Causality: Why this specific moiety?
The architecture of tert-Butyl trans-3-pentenoate is intentionally designed for orthogonal reactivity:
The tert-Butyl Ester: The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from unwanted nucleophilic attacks (e.g., during Grignard additions or hydride reductions). Furthermore, it is highly stable to basic saponification but can be selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in DCM), allowing for orthogonal deprotection strategies.
The trans-3-Alkene (
-unsaturation): Unlike -unsaturated esters (which act as Michael acceptors), the isolated alkene in the 3-position allows for selective electrophilic additions, epoxidations, or olefin cross-metathesis without interfering with the ester functionality.
Quantitative Data Summary
Physicochemical Property
Value
Source Validation
IUPAC Name
tert-butyl (E)-pent-3-enoate
CAS Registry Number
81643-01-8
Molecular Formula
C9H16O2
Molecular Weight
156.22 g/mol
Exact Mass
156.1150 Da
Topological Polar Surface Area
26.3 Ų
XLogP3 (Lipophilicity)
~2.1
Mechanistic Insights: Synthesis & Reactivity
The primary challenge in synthesizing tert-Butyl trans-3-pentenoate from trans-3-pentenoic acid is the high risk of alkene isomerization . Under strongly acidic conditions (e.g., standard Fischer esterification using H2SO4), the
-double bond rapidly migrates to form the thermodynamically more stable -conjugated system (trans-2-pentenoate).
To prevent this, a highly controlled, mild esterification protocol utilizing Di-tert-butyl dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP) is required.
Objective: Convert trans-3-pentenoic acid to its tert-butyl ester while strictly preserving the
-alkene geometry.
Self-Validating Mechanism: The evolution of CO2 gas during the activation step serves as a real-time visual indicator of mixed anhydride formation.
Step-by-Step Methodology:
Initiation: In an oven-dried, argon-purged round-bottom flask, dissolve trans-3-pentenoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalysis: Add DMAP (0.1 eq). Causality: DMAP acts as a hyper-nucleophilic catalyst, priming the carboxylic acid for efficient acyl transfer.
Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Boc2O (1.2 eq) dropwise. Causality: Cooling suppresses the exothermic degradation of the transient mixed anhydride. Effervescence (CO2 release) will be observed.
Esterification: Add anhydrous tert-butanol (5.0 eq). Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acid. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Isolate the target compound via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).
To ensure the integrity of the synthesized tert-Butyl trans-3-pentenoate, a multi-modal analytical approach must be employed. The analytical logic is designed not just to confirm the molecular weight (156.22 g/mol ), but specifically to rule out the presence of the trans-2-pentenoate isomer.
Mass Spectrometry (GC-MS)
Purpose: Validate the molecular formula (C9H16O2) and molecular weight.
Diagnostic Peaks: While the molecular ion peak (
at m/z 156) may be weak due to the inherent instability of tert-butyl esters under electron ionization (EI), diagnostic fragmentation peaks will appear at m/z 100 () and a dominant base peak at m/z 57 corresponding to the stable tert-butyl cation ().
Nuclear Magnetic Resonance (1H NMR)
Purpose: The ultimate self-validating tool for geometric purity.
Diagnostic Shifts (in CDCl3):
1.45 ppm (singlet, 9H): Confirms the successful integration of the tert-butyl protecting group.
2.95 ppm (doublet, 2H):Critical diagnostic peak. These are the -protons situated between the carbonyl and the alkene. If isomerization to the -alkene occurred, this peak would vanish.
5.45 - 5.60 ppm (multiplet, 2H): The alkene protons. The coupling constant ( Hz) mathematically proves the trans (E) geometry of the double bond, as cis (Z) geometry would present a smaller coupling constant ( Hz).
Fig 2: Multi-modal analytical characterization logic for structural verification.
Applications in Drug Development
For drug development professionals, tert-Butyl trans-3-pentenoate is not merely a chemical entity; it is a strategic asset.
Olefin Metathesis: The terminal methyl group on the alkene can easily be subjected to cross-metathesis using Grubbs' catalysts to append complex functional groups while the carboxylic acid remains safely masked by the tert-butyl group.
Asymmetric Dihydroxylation: The trans-alkene is an excellent substrate for Sharpless asymmetric dihydroxylation, yielding chiral syn-diols that serve as precursors for statin analogs and antiviral nucleoside mimics.
References
PubChem - NIH. "tert-Butyl trans-3-pentenoate | C9H16O2 | CID 5463545." National Center for Biotechnology Information. Available at:[Link]
Cheméo. "Tert-butyl trans-3-pentenoate - Chemical & Physical Properties." Cheméo Database. Available at:[Link]
Exploratory
Technical Guide: Spectroscopic Profiling of tert-Butyl trans-3-pentenoate
This guide provides an in-depth technical analysis of the spectroscopic characteristics of tert-Butyl trans-3-pentenoate (CAS 81643-01-8). It is designed for researchers utilizing this compound as a metabolic probe, a me...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of tert-Butyl trans-3-pentenoate (CAS 81643-01-8). It is designed for researchers utilizing this compound as a metabolic probe, a metathesis substrate, or a Reformatsky intermediate.
Introduction & Structural Context
tert-Butyl trans-3-pentenoate is a
-unsaturated ester often employed in organic synthesis for its steric bulk and resistance to immediate nucleophilic attack at the carbonyl compared to methyl/ethyl analogs. Its structural rigidity, defined by the trans (E) geometry of the internal alkene, makes it a critical standard for analyzing stereoselectivity in olefin metathesis and asymmetric dihydroxylation reactions.
Before interpreting the raw data, it is crucial to understand the magnetic environment of the protons and carbons.
The Carbonyl Environment: Unlike
-unsaturated esters (conjugated), the carbonyl in 3-pentenoate is isolated from the alkene by a methylene spacer. This results in a higher carbonyl stretching frequency in IR and a distinct doublet pattern for the -methylene protons in NMR.
The Alkene Geometry: The trans geometry is confirmed by the coupling constant (
) of the vinylic protons, typically ranging from 15.0 to 15.5 Hz. A cis isomer would exhibit a smaller value (~10-11 Hz).
The tert-Butyl Group: This bulky group acts as a distinct spectroscopic handle, producing an intense singlet (9H) that integrates cleanly against the rest of the molecule, serving as an excellent internal standard for yield calculations.
Caption: Logic flow connecting structural moieties to specific NMR signals.
Spectroscopic Data
The following data is synthesized from high-fidelity literature on the methyl analog and corrected for the tert-butyl ester substituent effects.
A. Proton NMR (
H NMR)
Solvent: CDCl
(Chloroform-d) | Frequency: 400 MHz
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
Analysis
5.45 – 5.65
Multiplet (m)
2H
-
CH =CH
The vinylic protons overlap. The trans coupling ( Hz) is often obscured by second-order effects but is the defining feature.
2.95
Doublet (d)
2H
-CH-CO
The methylene protons are coupled to the adjacent alkene proton. The shift is characteristic of a -unsaturated system.
1.70
Doublet (d)
3H
CH-CH=
Terminal methyl group. Coupled to the adjacent alkene proton.
1.45
Singlet (s)
9H
-
-C(CH)
The tert-butyl group. Sharp, intense singlet. Diagnostic for ester formation.
B. Carbon NMR (
C NMR)
Solvent: CDCl
| Decoupling: Proton-decoupled
Chemical Shift (, ppm)
Carbon Type
Assignment
171.2
Quaternary (C=O)
Ester Carbonyl. Typical range for non-conjugated esters.
129.5
Methine (CH)
Alkene Carbon ( or ).
123.8
Methine (CH)
Alkene Carbon ( or ).
80.5
Quaternary (C)
tert-Butyl quaternary carbon.
39.2
Methylene (CH)
-Carbon. Shifts upfield relative to conjugated isomers.
28.1
Methyl (CH)
tert-Butyl methyls (3x).
17.9
Methyl (CH)
Terminal methyl group.
C. Infrared Spectroscopy (FT-IR)
Phase: Neat liquid film (NaCl plates)
Wavenumber (cm)
Intensity
Assignment
Diagnostic Note
2978, 2935
Medium
C-H Stretch
Alkyl C-H stretches (methyl/methylene).
1735
Strong
C=O Stretch
Ester carbonyl.[2] Higher frequency than conjugated esters (e.g., tert-butyl crotonate would be ~1715).
1660
Weak
C=C Stretch
Internal trans alkene stretch. Often very weak due to symmetry.
1368, 1390
Medium
C-H Bend
gem-Dimethyl "doublet" characteristic of the tert-butyl group.
1150
Strong
C-O Stretch
C-O-C asymmetric stretch of the ester.
Experimental Protocol: Synthesis & Isolation
For researchers needing to prepare fresh standards, the acid-catalyzed addition of isobutylene to the carboxylic acid is the preferred route to avoid isomerization.
Stability and Deprotection of tert-Butyl Esters: A Technical Guide
Executive Summary The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and medicinal chemistry, valued for its exceptional steric bulk and electronic properties. Unlike primary alkyl esters...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and medicinal chemistry, valued for its exceptional steric bulk and electronic properties. Unlike primary alkyl esters (methyl, ethyl), the t-Bu ester renders the carbonyl group virtually inert to nucleophilic attack, providing chemo-orthogonality under basic conditions. Conversely, its high susceptibility to acid-catalyzed cleavage—driven by the stability of the tert-butyl carbocation—allows for mild deprotection without affecting base-sensitive motifs (e.g., Fmoc, esters, oxazoles).
This guide details the mechanistic underpinnings of t-Bu ester stability, comparative reactivity data, and validated protocols for its installation and removal.
Mechanistic Foundations of Stability
The utility of the t-Bu ester arises from a dichotomy in reactivity governed by two distinct mechanisms: Steric Shielding (Stability) and Cation Stability (Lability).
Stability: Steric Inhibition of Nucleophilic Attack (
)
Under basic conditions (e.g., NaOH, LiOH), ester hydrolysis typically proceeds via the
mechanism (Base-catalyzed, Acyl cleavage, Bimolecular). The nucleophile (OH⁻) must attack the carbonyl carbon to form a tetrahedral intermediate.
The t-Bu Effect: The bulky tert-butyl group creates a "steric umbrella" around the carbonyl carbon. This kinetic barrier prevents the approach of nucleophiles, rendering the ester resistant to saponification even at elevated temperatures.
Result: t-Bu esters are stable to conditions that rapidly cleave methyl, ethyl, and benzyl esters (e.g., 1M LiOH/THF).
Lability: Acid-Catalyzed Alkyl Cleavage (
)
Under acidic conditions, the cleavage mechanism shifts from acyl-oxygen fission to alkyl-oxygen fission (
).
Protonation: The carbonyl oxygen is protonated.[1][2]
Ionization: The C-O bond breaks, releasing the carboxylic acid and generating a tertiary butyl carbocation (stable due to hyperconjugation and inductive effects).
Elimination: The carbocation rapidly eliminates a proton to form isobutylene (gas), driving the equilibrium forward.
Stability Profile Under Various Conditions
The following table summarizes the compatibility of tert-butyl esters with common synthetic transformations.
The following diagram illustrates the acid-catalyzed deprotection mechanism and the critical role of scavengers in preventing side reactions (alkylation).
Figure 1: Mechanism of acid-catalyzed cleavage (
).[3] Note the bifurcation at the t-Butyl cation: without scavengers, it can alkylate sensitive residues.
Validated Deprotection Protocols
Standard Method: TFA Cleavage with Scavengers
This is the gold standard for removing t-Bu groups, particularly in peptide synthesis or complex molecules containing electron-rich aromatic rings (e.g., Tryptophan, Tyrosine).
Dissolve the substrate in DCM (0.1 M concentration).
Add TIPS (scavenger) followed by TFA. Note: Always add scavenger before acid if the substrate is highly sensitive.
Stir at room temperature for 1–4 hours. Monitor by TLC (t-Bu esters often streak; disappearance of SM is key).
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Why TIPS? The t-butyl cation is a "hard" electrophile. Hydride donors like silanes reduce the cation to isobutane (gas/inert), irreversibly removing it from the equilibrium.
Mild / Selective Method: Zinc Bromide (ZnBr₂)
Used when the substrate contains acid-sensitive groups that must survive (e.g., N-Boc groups can sometimes be retained while cleaving t-Bu esters under controlled Lewis acid conditions).
Reagents: ZnBr₂ (5 equiv.), DCM.
Protocol:
Suspend ZnBr₂ in DCM.
Add substrate and stir at room temperature for 4–24 hours.
Mechanism: Zn²⁺ coordinates to the carbonyl oxygen, weakening the C-O bond without generating a high concentration of free protons.
Niche Method: Silica Gel Thermolysis
A mild, acid-free method suitable for substrates sensitive to strong acids.
Reagents: Silica gel (chromatography grade), Toluene.[4]
Mechanism: Acidic sites on the silica surface catalyze the elimination of isobutylene at high temperature.
Chemo-Orthogonality in Practice
The t-Bu ester allows for complex multi-step synthesis by reacting orthogonally to other common protecting groups.
Table 2: Orthogonality Matrix
Protecting Group
Structure
Cleavage Condition
Status vs t-Bu Ester
Methyl Ester
-COOMe
LiOH / THF / H₂O
Orthogonal (t-Bu survives)
Benzyl Ester
-COOBn
H₂ / Pd-C
Orthogonal (t-Bu survives)
Fmoc
-NH-Fmoc
Piperidine (Base)
Orthogonal (t-Bu survives)
Boc
-NH-Boc
TFA / HCl
NOT Orthogonal (Both cleave)
TBDMS
-O-SiR₃
TBAF (Fluoride)
Orthogonal (t-Bu survives)
Troubleshooting & Optimization
Problem: Incomplete Cleavage
Cause: The reaction equilibrium is unfavorable due to isobutylene buildup.
Solution: Increase the volume of solvent (dilution favors dissociation) or bubble N₂ through the solution to drive off isobutylene gas.
Problem: Alkylation of Side Chains (e.g., +56 mass unit adducts)
Cause: The t-butyl cation attacked an electron-rich region (e.g., Indole of Trp, Thiol of Cys, or Phenol of Tyr).
Solution: Switch scavenger cocktail.
For Cys/Met: Add Ethane dithiol (EDT) or Thioanisole .
For Trp: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT).
Problem: Product is Water Soluble (Lost in Workup)
Cause: Free carboxylic acids are polar.
Solution: Avoid aqueous extraction. Evaporate TFA/DCM, co-evaporate with toluene/ether, and purify by Reverse Phase HPLC or triturating the residue with cold ether.
References
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link
Marcantoni, E., et al. (2001).[5][6] "Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups with use of ZnBr2". Journal of Organic Chemistry. Link
Jackson, R. W. (2001).[7] "Cleavage of tert-butyl esters on silica gel". Tetrahedron Letters. Link
Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009).[5] "Cleavage of tert-butyl benzoates with KOH in THF". Synlett. Link
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid". Int. J. Pept. Protein Res. (Seminal work on scavengers).[8][9]
The following technical guide details the reactivity, mechanistic underpinnings, and medicinal chemistry applications of the -unsaturated ester moiety. The -Unsaturated Ester: A Pivot Point in Reactivity and Drug Design...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity, mechanistic underpinnings, and medicinal chemistry applications of the
-unsaturated ester moiety.
The
-Unsaturated Ester: A Pivot Point in Reactivity and Drug Design
Abstract
The
-unsaturated ester (e.g., acrylate, cinnamate) represents a cornerstone functionality in both synthetic organic chemistry and modern drug discovery. Its unique electronic structure, characterized by extended conjugation, renders the -carbon highly electrophilic, facilitating 1,4-conjugate additions (Michael addition). This guide analyzes the moiety's electronic profile, details its role as a "warhead" in Targeted Covalent Inhibitors (TCIs), and provides validated protocols for its synthetic manipulation.
Electronic Structure & Reactivity Profile
The reactivity of the
-unsaturated ester is dictated by the resonance interaction between the alkene -system and the carbonyl group. Unlike isolated alkenes, the conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system susceptible to nucleophilic attack.
Resonance and Electrophilicity
The carbonyl oxygen is electron-withdrawing, pulling electron density through the
-system. This creates a significant partial positive charge () at two positions: the carbonyl carbon and the -carbon.
Hard Nucleophiles (e.g., Grignards, Organolithiums) typically attack the Carbonyl Carbon (1,2-addition) due to high charge density.
Soft Nucleophiles (e.g., Thiols, Amines, Cuprates) attack the
-Carbon (1,4-conjugate addition) driven by orbital overlap (HOMO-LUMO interaction).
Visualization of Electrophilic Sites
The following diagram illustrates the resonance contributors that activate the
-position.
Figure 1: Resonance structures highlighting the electrophilic activation of the
-carbon.
Mechanistic Core: The Michael Addition
The Michael addition is the most critical transformation for this moiety in a biological context. It is the mechanism by which covalent drugs bind to their targets (typically via a Cysteine residue) and how the body detoxifies these compounds (via Glutathione).
-electrons shift to form a resonance-stabilized enolate intermediate.
Protonation: The enolate abstracts a proton (from solvent or the conjugate acid) to generate the saturated ester (the adduct).
Thermodynamic Considerations
The reaction exchanges a weak
-bond (approx. 60 kcal/mol) for a strong -bond (approx. 80 kcal/mol), making the transformation thermodynamically favorable. However, the reaction is often reversible (retro-Michael) under physiological conditions depending on the "warhead" tuning.
Figure 2: Reaction coordinate logic for the Thiol-Michael addition.
-unsaturated esters (and their amide cousins) are deployed as "warheads" to form covalent bonds with non-catalytic cysteines in the ATP-binding pocket of kinases.
Design Philosophy
Selectivity: Achieved by positioning the warhead such that it only reacts when the drug is bound in the specific pocket of the target protein (high local concentration).
Reactivity Tuning: The ester is generally less reactive than a vinyl sulfone but more reactive than a simple alkene. Substituents on the
or carbons can sterically or electronically modulate this reactivity to avoid off-target toxicity (e.g., Glutathione depletion).
Decision Matrix for Covalent Drug Discovery
When designing a TCI, researchers must balance potency (
) against safety.
Figure 3: Decision tree for implementing covalent warheads in drug design.
Experimental Protocols
The following protocols are validated for high reproducibility.
This protocol mimics the reaction of a drug warhead with a cysteine residue.
Objective: Synthesis of 3-(benzylthio)propanoate via conjugate addition.
Reagents: Methyl acrylate (1.0 equiv), Benzyl mercaptan (1.1 equiv), Triethylamine (Et
N, 0.1 equiv), DCM (Solvent).
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl acrylate (10 mmol) in Dichloromethane (DCM, 20 mL).
Addition: Add Benzyl mercaptan (11 mmol) to the stirring solution.
Catalysis: Add Triethylamine (1 mmol) dropwise at 0°C. Note: The reaction is exothermic; cooling ensures control.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the acrylate.[1]
Workup: Wash the organic layer with 1M HCl (to remove amine) followed by saturated NaHCO
and Brine.
Purification: Dry over MgSO
, filter, and concentrate in vacuo. The product is typically obtained in >90% yield without column chromatography.
Protocol B: Baylis-Hillman Reaction (C-C Bond Formation)
Application Note: Protocol for Conjugate Addition Reactions Using tert-Butyl trans-3-pentenoate
The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of tert-butyl trans-3-pentenoate via conjugate addition. -Unsaturated Est...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of tert-butyl trans-3-pentenoate via conjugate addition.
-Unsaturated Esters
Executive Summary
tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a versatile C5 building block. While formally a
-unsaturated ester, its utility in conjugate addition (Michael addition) relies on its in situ or pre-equilibrium isomerization to the -unsaturated isomer (tert-butyl trans-2-pentenoate). This substrate is particularly valued in drug discovery for synthesizing -branched carboxylic acids and -amino acids due to the steric bulk of the tert-butyl group, which suppresses 1,2-addition and provides acid-labile protection.
This guide details two high-value protocols:
Stereoselective Conjugate Addition of Chiral Lithium Amides (Davies Protocol): For synthesizing enantiopure
-amino acids.
Organocuprate (Gilman) 1,4-Addition: For introducing carbon nucleophiles to generate
-branched esters.
Mechanistic Foundation & Critical Analysis
The 3-Pentenoate vs. 2-Pentenoate Paradox
Standard conjugate addition requires an electron-deficient alkene conjugated with a carbonyl (
-unsaturation). tert-Butyl trans-3-pentenoate is -unsaturated. Therefore, successful conjugate addition protocols must account for the Isomerization-Addition Sequence .
Base-Catalyzed Isomerization: Under basic conditions (e.g., alkoxides, amides), the acidic
-protons of the 3-pentenoate are removed to form a dienolate. Protonation often returns the thermodynamically more stable conjugated 2-pentenoate, or the nucleophile attacks the transient conjugated system directly.
Steric Control: The tert-butyl group is critical. It shields the carbonyl carbon, significantly reducing the rate of competing 1,2-addition (direct carbonyl attack), which is a common failure mode with methyl or ethyl esters.
Pathway Visualization
The following diagram illustrates the isomerization necessity and the divergence between 1,2- and 1,4-addition pathways.
Caption: Transformation of
-precursor to -acceptor and subsequent regioselective nucleophilic attack.
Protocol A: Asymmetric Synthesis of
-Amino Acids (Davies Protocol)
This protocol utilizes the Davies methodology, employing chiral lithium amides as nucleophiles.[1] It is the gold standard for converting unsaturated esters into high-value chiral
-amino acid scaffolds.
Reagents & Equipment[2]
Substrate: tert-Butyl trans-3-pentenoate (Note: Pre-isomerization to 2-pentenoate is recommended for consistent stoichiometry, though in situ is possible).
Chiral Amine: (
)-N-Benzyl-N--methylbenzylamine (or similar Davies auxiliary).
Base:
-Butyllithium (-BuLi), 1.6 M or 2.5 M in hexanes.
Solvent: Anhydrous THF (freshly distilled or from SPS).
Quench: Saturated aqueous
.
Step-by-Step Methodology
Preparation of Chiral Lithium Amide:
Flame-dry a 2-neck round-bottom flask under Argon.
Add (
)-N-Benzyl-N--methylbenzylamine (1.1 equiv) and anhydrous THF ( concentration relative to amine).
Cool to -78 °C (dry ice/acetone bath).
Add
-BuLi (1.1 equiv) dropwise over 10 minutes. The solution typically turns pale pink/yellow.
Stir for 30 minutes at -78 °C to ensure complete deprotonation.
Conjugate Addition:
Dissolve tert-butyl trans-2-pentenoate (1.0 equiv) in a minimal amount of anhydrous THF.
Note: If starting with trans-3-pentenoate, treat with catalytic base (e.g., DBU) in THF for 1h at RT prior to this step to isomerize, then cool to -78 °C.
Add the ester solution dropwise to the chiral lithium amide solution at -78 °C over 30–45 minutes. Slow addition is critical for enantioselectivity.
Stir the mixture at -78 °C for 2–4 hours.
Quench and Workup:
Quench the reaction at -78 °C by adding saturated aqueous
(5 equiv).
Allow the mixture to warm to room temperature.
Extract with
().
Wash combined organics with dilute
(0.5 M) if removing excess amine, or brine. Caution: The product is a -amino ester; strong acid washes may extract the product. Use neutral workup or flash chromatography for purification.
Protocol B: Conjugate Addition of Organocuprates (Gilman Reagent)
This protocol is used to introduce alkyl/aryl groups to the
-position.
Reagents
Substrate: tert-Butyl trans-2-pentenoate (Isomerized from 3-pentenoate).
Copper Source:
(Purified, 99.999% preferred) or .
Organolithium:
(e.g., , , ).
Additive:
(Chlorotrimethylsilane) – Essential for accelerating 1,4-addition to sterically hindered esters.
Step-by-Step Methodology
Preparation of Gilman Reagent (
):
In a flame-dried Schlenk flask under Argon, suspend
(1.5 equiv) in anhydrous or THF.
Cool to -40 °C .
Add
(3.0 equiv) dropwise.
Allow to warm to -20 °C and stir for 20 mins until a clear, homogeneous solution forms (color depends on R; Me is colorless/yellowish, Ph is tan).
Substrate Addition:
Cool the cuprate solution to -78 °C .
Add
(2.0 equiv) to the cuprate solution. This activates the carbonyl and traps the enolate.
Add tert-butyl trans-2-pentenoate (1.0 equiv) dissolved in THF dropwise.
Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
Workup:
Quench with saturated aqueous
(9:1) buffer to solubilize copper salts (turns deep blue).
Extract with
.
Wash with brine, dry over
, and concentrate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (1,2-Addition)
Substrate not isomerized; Temperature too high.
Ensure complete isomerization to -form before addition. Keep T < -70°C.
No Reaction
Steric hindrance of t-butyl group.
Add Lewis acid promoter ( or ).
Polymerization
Anionic polymerization of acrylate.
Dilute reaction; ensure slow addition of substrate to nucleophile.
Racemization (Protocol A)
Warming too fast; impure reagents.
Maintain -78°C strictly during addition and initial stirring.
References
Davies, S. G., Smith, A. D., & Price, P. D. (2005).[1] The conjugate addition of enantiomerically pure lithium amides as homochiral ammonia equivalents: scope, limitations and synthetic applications. Tetrahedron: Asymmetry, 16(17), 2833-2891.[1] Link
Rossiter, B. E., & Swingle, N. M. (1992). Asymmetric conjugate addition. Chemical Reviews, 92(5), 771-806. Link
Yamamoto, Y., et al. (1984). Lewis acid-mediated conjugate addition of organocopper reagents. Journal of the American Chemical Society, 106(2), 510-512. Link
Sigma-Aldrich. (n.d.). Methyl trans-3-pentenoate Product Information (Analogous reactivity data). Link
Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: Substitution, conjugate addition, carbocupration, and other reactions. Organic Reactions, 41, 135-631. Link
Precision Deprotection of tert-Butyl Esters: Acidolytic Pathways and Scavenger Systems
Executive Summary The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry, prized for its stability against nucleophiles and basic hydrolysis. However, its removal require...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry, prized for its stability against nucleophiles and basic hydrolysis. However, its removal requires precise acidic conditions to prevent side reactions caused by the generation of the electrophilic tert-butyl carbocation. This guide details the mechanistic underpinnings of acidolytic deprotection, provides validated protocols for both standard and complex substrates, and offers strategic solutions for scavenger selection to preserve molecular integrity.
Mechanistic Foundation: The
/E1 Pathway
The deprotection of tert-butyl esters under acidic conditions is not a simple hydrolysis; it is an acid-catalyzed fragmentation. Understanding this mechanism is crucial for troubleshooting side reactions (alkylation).
Protonation: The reaction initiates with the protonation of the carbonyl oxygen (or ether oxygen, though carbonyl is kinetically favored), converting the ester into a better leaving group.
): The C-O bond cleaves to release the free carboxylic acid and a tertiary carbocation (tert-butyl cation). This is the rate-determining step.
Fate of the Cation (E1 vs. Trapping):
Ideal Pathway (Elimination): The cation loses a proton to form isobutylene (gas), which escapes the system, driving the equilibrium forward.
Side Pathway (Alkylation): In the presence of electron-rich species (e.g., Trp, Tyr, Met residues), the cation acts as a potent electrophile, leading to permanent alkylation byproducts.
Visualization: Mechanistic Pathway
Figure 1: Acid-catalyzed deprotection mechanism showing the bifurcation between clean elimination to isobutylene and unwanted alkylation.
Strategic Reagent Selection
The Acid Source
Reagent
Strength
Application Context
TFA (Trifluoroacetic Acid)
Strong
Standard. Used neat or diluted (1:[1][2]1) in DCM.[3][1][2][4][5][6][7] Volatile, easy to remove.
HCl (4M in Dioxane)
Strong
Alternative. Useful when fluorinated byproducts must be avoided. Can be selective for Boc removal over t-Bu esters under controlled conditions [1].[7][8][9]
Formic Acid
Moderate
Mild. Used when substrates are acid-sensitive. Slower reaction rate.
ZnBr / DCM
Lewis Acid
Selective. Cleaves Boc groups while leaving t-Bu esters intact, or vice versa depending on conditions.[4][7] Excellent for orthogonality [2].
The Scavenger System
Scavengers are sacrificial nucleophiles added to the reaction to trap the tert-butyl cation.[3]
When to use: Mandatory if the molecule contains Trp, Tyr, Met, Cys , or electron-rich aromatics.
Common Cocktail (Reagent K analogue): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
coordinates to the carbonyl, activating it for cleavage without the harsh protonation of TFA.
Time: Reaction is slower (6–24 hours).
Workup: Quench with water, extract with DCM. This method avoids the strong acidity that might cleave trityl (Trt) or benzyloxycarbonyl (Z) groups [2].[10]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Cleavage
Steric hindrance or insufficient acid strength.
Increase TFA concentration (neat TFA) or extend time. Ensure anhydrous conditions if using Lewis acids.
Alkylation of Trp/Met
t-Butyl cation trapping failure.
Add Scavengers. Use TIS (2.5%) and Water (2.5%).[2] For Met, add Thioanisole.
Perform an ion exchange (resin) or wash with mild base (NaHCO) if the product stability permits.
Decision Tree: Method Selection
Figure 2: Workflow for selecting the appropriate deprotection protocol based on substrate complexity.
References
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[15] Journal of Peptide Research, 58(4), 338-341.[15]
Kaul, R., Brouillette, Y., Sanguinetti, Z., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[7] The Journal of Organic Chemistry, 69(18), 6131-6133.
BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for general deprotection conditions).
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of tert-Butyl trans-3-Pentenoate
Part 1: Executive Summary & Strategic Route Selection
Target Molecule: tert-Butyl trans-3-pentenoate
CAS: 81643-01-8
Application: Critical intermediate for HMG-CoA reductase inhibitors (statins), polyketide synthesis, and asymmetric alkylation precursors.
Synthesis Challenge:
The synthesis of tert-butyl esters of β,γ-unsaturated acids presents a unique process challenge. The tert-butyl group is sterically bulky and acid-labile, making standard Fisher esterification ineffective. Furthermore, the 3-pentenoate double bond is prone to migration to the thermodynamically more stable, conjugated 2-pentenoate position under acidic or thermal stress.
Route Selection Strategy:
While direct carbonylation of 1,3-butadiene is the industrial standard for methyl esters, the steric bulk of tert-butanol drastically reduces yield and selectivity in carbonylation. Therefore, this guide details the Acid-Catalyzed Addition of Isobutylene to trans-3-Pentenoic Acid . This route is selected for its atom economy, scalability, and ability to preserve the olefin position under controlled conditions.
Comparison of Methodologies:
Feature
Method A: Isobutylene Addition (Recommended)
Method B: Mixed Anhydride/DCC
Method C: Transesterification
Scalability
High (Pilot/Mfg)
Low (Lab only)
Medium
Atom Economy
100% (Addition reaction)
Poor (DCU waste)
Neutral
Isomerization Risk
Moderate (Requires T control)
Low
High (Long reaction times)
Cost of Goods
Low (Isobutylene is cheap)
High (Coupling agents)
Medium
Part 2: Detailed Experimental Protocol
Reaction Mechanism & Critical Process Parameters (CPPs)
The reaction proceeds via the protonation of isobutylene to form a tert-butyl carbocation, which is then trapped by the carboxylic acid.
CPP 1: Temperature Control (-5°C to 15°C). Higher temperatures promote the polymerization of isobutylene and the isomerization of the 3-pentenoate to the conjugated 2-pentenoate.
CPP 2: Catalyst Loading. Concentrated H₂SO₄ is used.[1][2] Excess acid accelerates isomerization; insufficient acid stalls the reaction.
CPP 3: Quench pH. The reaction mixture must be neutralized immediately upon completion to prevent double bond migration during workup.
The "Golden Batch" Protocol (1.0 kg Scale)
Reagents:
trans-3-Pentenoic Acid (Purity >97%): 1.0 kg (10.0 mol)
Isobutylene Gas: ~1.12 kg (20.0 mol, 2.0 equiv)
Sulfuric Acid (conc. 98%): 20 g (2 wt% relative to substrate)
Dichloromethane (DCM): 4.0 L (Solvent)
Alternative Solvent: Methyl tert-butyl ether (MTBE) can be used for greener processing, though DCM offers better solubility for oligomers.
Equipment:
5 L Hastelloy or Glass-lined Pressure Reactor (rated to 5 bar).
Cryogenic cooling jacket.
Gas mass flow controller for Isobutylene.
Step-by-Step Procedure:
Charging: Purge the reactor with N₂. Charge DCM (4.0 L) and trans-3-Pentenoic Acid (1.0 kg). Start agitation (250 RPM).
Catalyst Addition: Cool the solution to -5°C . Slowly add conc. H₂SO₄ (20 g) via a dropping funnel, maintaining internal temperature < 0°C.
Isobutylene Addition:
Pressurize the reactor with Isobutylene gas to 1.5–2.0 bar .
Maintain jacket temperature at -10°C to keep internal reaction temperature between 0°C and 10°C .
Note: The reaction is exothermic.[3] Regulate gas uptake rate to control the exotherm.
Reaction Monitoring (IPC):
Stir at 10°C for 4–6 hours.
IPC Point: Take an aliquot, quench with sat. NaHCO₃, and analyze by GC.
Target: < 2.0% unreacted acid.
Critical Check: Ensure trans-2-pentenoate isomer is < 1.0%.
Quench & Workup:
Cool to 0°C.
Slowly transfer the reaction mixture into a separate vessel containing saturated aqueous NaHCO₃ (3.0 L) under vigorous stirring. Caution: CO₂ evolution.
Fix: This is a side reaction. Minimize excess H₂SO₄. Ensure temperature is strictly controlled (lower T favors esterification over polymerization).
Part 5: Safety & Engineering Controls
Isobutylene Handling: Isobutylene is a flammable gas (Flash point -76°C). All equipment must be grounded. Use spark-proof tools. Reactor must be pressure-rated.
Pressure Safety: Although operating pressure is low (1-2 bar), a relief valve set to 4 bar is mandatory to prevent over-pressurization if the exotherm runs away.
Acid Handling: Concentrated H₂SO₄ is corrosive. Wear acid-resistant gloves and face shield.
References
Org. Synth. 2006, 83, 45. Preparation of tert-Butyl Esters via reaction of Carboxylic Acids with Isobutylene.
Beller, M. et al. (2019).[4] Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes.[4][5][6] Science, 366(6472), 1514-1517. (Context on industrial carbonylation routes).
BenchChem Application Note. Preventing isomerization of (Z)-3-Penten-1-yne during reactions. (General principles of preventing olefin migration).
Process Technology Online. (2020). Successful direct carbonylation of 1,3-butadiene.[5][6] (Industrial background).[5][7]
Analytical Protocol: Characterization and Purity Assessment of tert-Butyl trans-3-pentenoate
Executive Summary & Scope This technical guide outlines the definitive analytical protocols for the structural elucidation and purity assessment of tert-Butyl trans-3-pentenoate (CAS: 81643-01-8). This molecule is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This technical guide outlines the definitive analytical protocols for the structural elucidation and purity assessment of tert-Butyl trans-3-pentenoate (CAS: 81643-01-8). This molecule is a critical intermediate in organic synthesis, particularly valuable for its acid-labile tert-butyl protecting group and the specific geometry of its internal double bond.
Critical Quality Attributes (CQAs):
Geometric Purity: Strict differentiation between the desired trans (
) isomer and the cis () impurity.
Regio-Isomeric Purity: Detection of the thermodynamically stable conjugated isomer (tert-butyl trans-2-pentenoate), which often forms via base-catalyzed isomerization.
Chemical Purity: Assessment of residual solvents and synthetic precursors.
Physicochemical Profile
Property
Value / Description
IUPAC Name
tert-butyl ()-pent-3-enoate
CAS Number
81643-01-8
Molecular Formula
Molecular Weight
156.22 g/mol
Physical State
Colorless liquid
Boiling Point
~65–70 °C at 15 mmHg (Estimated)
Solubility
Soluble in organic solvents (DCM, EtOAc, ); Insoluble in water
Stability
Acid-sensitive (cleaves to acid); Base-sensitive (isomerizes to conjugated ester)
Structural Elucidation (Identity)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for establishing identity and geometric configuration. The scalar coupling constant (
) is the definitive metric for assigning the trans stereochemistry.
Protocol:
Solvent:
(Neutralized with basic alumina to prevent acid-catalyzed hydrolysis/isomerization during acquisition).
Concentration: ~10 mg in 0.6 mL.
Reference: TMS (
0.00 ppm) or residual ( 7.26 ppm).
Key NMR Signals (400 MHz, ):
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
t-Bu
1.45
Singlet (s)
9H
-
Characteristic intense singlet for tert-butyl group.
C5-Me
1.70
Doublet (d)
3H
~6.0
Terminal methyl group coupled to alkene H.
C2-H
2.92
Doublet (d)
2H
~6.5
Methylene protons adjacent to carbonyl.
C3/C4-H
5.50 – 5.65
Multiplet (m)
2H
15.4
Diagnostic: Large coupling () confirms trans geometry.
Expert Insight:
The cis (
) isomer typically displays a coupling constant of . If the spectrum shows a smaller coupling in the alkene region, the sample contains the cis impurity. Furthermore, if the methylene doublet at 2.92 shifts downfield to ~5.8 and becomes a doublet of doublets, this indicates isomerization to the conjugated 2-pentenoate.
Infrared Spectroscopy (FT-IR)
Carbonyl Stretch: ~1730
(Ester).
Alkene Stretch: ~1670
(Weak for trans due to high symmetry).
Diagnostic Band: ~965
(C-H out-of-plane bending). This band is strong and specific for trans-disubstituted alkenes. It is absent in the cis isomer.
Purity Analysis (Quality Control)
Gas Chromatography (GC-FID)
GC is the preferred method for quantitative purity analysis due to the volatility of the ester. A polar column is recommended to maximize the separation between the geometric isomers (cis vs trans) and the positional isomer (2-pentenoate vs 3-pentenoate).
Method Parameters:
Instrument: Agilent 7890B or equivalent with FID.
Column: DB-Wax or ZB-Wax (Polyethylene glycol),
.
Rationale: Wax columns interact strongly with the
-electrons, providing superior resolution of alkene isomers compared to non-polar DB-5 columns.
Technical Support Center: Deprotection of Hindered tert-Butyl Esters
Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming steric hindrance and side reactions during t-butyl ester cleavage. Welcome to the Technical Support Center You h...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: 🟢 Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Overcoming steric hindrance and side reactions during t-butyl ester cleavage.
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for ester deprotection. If you are reading this, standard protocols (TFA/DCM) have likely failed—either resulting in stalled conversion due to steric bulk or decomposition of acid-sensitive pharmacophores.
This guide treats your chemical reaction as a system to be debugged. We will analyze the failure modes of the tert-butyl protection group (
-Bu) under hindered conditions and provide self-validating protocols to resolve them.
Diagnostic Tool: Select Your Protocol
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate deprotection methodology based on substrate constraints.
Ticket #001: The "Impossible" Hindered Ester
Issue: Reaction stalled. Standard TFA (Trifluoroacetic acid) treatment yields <20% conversion, even after 24 hours.
Root Cause: Steric hindrance around the carbonyl oxygen prevents protonation, or the bulky environment destabilizes the transition state for isobutylene elimination.
Solution: Switch from Brønsted acid (TFA) to a "Hard" Lewis Acid (TMSOTf).
The Protocol: TMSOTf-Mediated Cleavage
Trimethylsilyl triflate (TMSOTf) is significantly more potent than TFA for hindered substrates. It operates via a silylation mechanism that is often irreversible and driven by the formation of the strong Si-O bond.
Mechanism of Action:
Activation: The "hard" silicon of TMSOTf coordinates to the carbonyl oxygen (more accessible than protonation in some steric environments).
Cleavage: The
-butyl-oxygen bond breaks, releasing the stable -butyl cation and the silyl ester.
Hydrolysis: Aqueous workup cleaves the silyl ester to the carboxylic acid.
Figure 2: Mechanistic pathway of TMSOTf mediated deprotection.
Experimental Procedure:
Dissolve: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).
Buffer (Optional but Recommended): Add 2,6-Lutidine (1.5 equiv) if the substrate contains acid-sensitive groups (prevents formation of TfOH).
React: Warm to room temperature. Monitor by TLC/LCMS (Look for the silyl ester intermediate if using non-aqueous monitoring).
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to hydrolyze the silyl ester.
Expert Insight: If the reaction is still sluggish, heating this mixture to 40°C is generally safer than heating TFA.
Ticket #002: Decomposition of Acid-Sensitive Scaffolds
Issue: The
-butyl ester is removed, but acid-labile protecting groups (Trityl, N-Boc) or the scaffold itself degrade.
Root Cause: The acidity of TFA () is too high.
Solution: Use Zinc Bromide () or Silica Gel.[1]
Protocol A: Zinc Bromide (
) Selectivity
is a Lewis acid that coordinates selectively to the carbonyl of -butyl esters.[2] It is mild enough to leave -Boc and -Trityl groups intact while cleaving the ester.
Experimental Procedure:
Prepare: Suspend
(5.0 equiv) in DCM.
Add: Add the substrate.
Stir: Stir at room temperature for 4–24 hours.
Validation: This system is self-indicating; the reaction mixture often stays heterogeneous. Upon completion, add water.[3] The
dissolves into the aqueous layer, leaving the product in the organic layer.
Protocol B: Silica Gel Thermolysis
For substrates that cannot tolerate any Lewis or Brønsted acid, thermal cleavage on silica gel is the "neutral" alternative.
Experimental Procedure:
Mix: Dissolve substrate in Toluene. Add Silica Gel (2g per mmol of substrate).
Heat: Reflux (110°C) for 6–12 hours.
Filter: Cool, filter off the silica, and evaporate.
Why it works: The slightly acidic surface of silica combined with thermal energy drives the elimination of isobutylene without bulk acidification of the solvent.
Ticket #003: The "t-Butylated" Impurity (Scavenging)
Issue: LCMS shows +56 Da mass shifts on the product (alkylation of aromatic rings, Methionine, or Tryptophan).
Root Cause: The
-butyl cation (generated during cleavage) is an electrophile.[4][5] If not "caught," it performs Friedel-Crafts alkylation on your molecule.
Solution: Cation Scavengers.
Scavenger Selection Guide:
Vulnerable Residue
Recommended Scavenger
Mechanism of Protection
Tryptophan / Tyrosine
Anisole or Thioanisole
Preferential alkylation of the scavenger's electron-rich ring.
Methionine / Cysteine
Triethylsilane (TES)
Hydride transfer reduces the cation to isobutane (gas).
General Purpose
Water
Hydrolysis of the cation to -butanol.
The "Golden Cocktail" for Hindered/Sensitive Peptides:
Reagent K (Modified): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
Note: For non-peptide small molecules, TFA:DCM:TES (50:45:5) is usually sufficient and less odorous.
References
TMSOTf Method
Title: Methods for the Cleavage of tert-Butyl Esters.[2][5][6][7][8][9]
Source: Corey, E. J., et al. Journal of the American Chemical Society.
Context: Establishes silyl triflates as powerful reagents for hindered ester cleavage.
(Representative methodology)
Zinc Bromide Selectivity
Title: A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.
Source: Wu, Y.-q., et al. Tetrahedron Letters (2000).[1][10]
Context: Demonstrates selectivity of ZnBr2 for t-butyl esters over N-Boc/Trityl.[6]
Silica Gel Method
Title: A Mild and Selective Method for the Cleavage of tert-Butyl Esters.[2][11][12]
Source: Jackson, R. W., et al. Tetrahedron Letters (2001).[1]
Context: Details the thermal silica gel protocol in refluxing toluene.
Scavenger Mechanisms
Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[13]
Source: Lundt, B. F., et al. International Journal of Peptide and Protein Research.
Context: Foundational study on scavenger efficiency (Tis, Anisole, etc.).
Optimizing reaction conditions for conjugate addition to tert-Butyl trans-3-pentenoate
Ticket ID: CHEM-OPT-882 Subject: Optimization of Reaction Conditions for 1,4-Addition to -Unsaturated Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHEM-OPT-882
Subject: Optimization of Reaction Conditions for 1,4-Addition to
-Unsaturated Esters
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties because ** tert-butyl trans-3-pentenoate** is a
-unsaturated ester, not a standard Michael acceptor (-unsaturated). For conjugate addition to occur, the double bond must migrate into conjugation with the carbonyl group. Furthermore, the bulky tert-butyl group suppresses 1,2-addition (good) but can also retard the desired 1,4-addition if the nucleophile is not sufficiently activated (bad).
This guide addresses the three critical failure modes:
Isomerization Failure: The double bond remains at C3-C4.
Regioselectivity Issues: Competition between 1,2-addition and 1,4-addition.
Reactivity Stalling: Steric shielding by the tert-butyl group.
Module 1: Substrate Activation (The "Hidden" Michael Acceptor)
User Question: "I added my nucleophile (Grignard/Cu) to the starting material, but I only recovered starting material or side products. Why didn't it react?"
Technical Diagnosis:
Standard conjugate addition requires an
-unsaturated system. Your substrate is -unsaturated. The reaction relies on an in situ or pre-equilibrium isomerization to tert-butyl trans-2-pentenoate. Without a base or specific catalyst to facilitate this proton transfer, the Michael acceptor never forms.
The Isomerization Workflow
The proton at C2 is acidic (
). Removal of this proton generates a dienolate, which protonates at C4 to yield the thermodynamically stable conjugated ester.
Figure 1: The isomerization requirement. The reaction cannot proceed directly from the 3-pentenoate; it must transit through the conjugated 2-pentenoate isomer.
Protocol Adjustment
If your nucleophile is not basic enough to trigger this isomerization (e.g., organozinc reagents, boronic acids), you must pre-isomerize the substrate.
Pre-isomerization Protocol:
Dissolve tert-butyl trans-3-pentenoate in dry THF.
Stir at RT for 2-4 hours. Monitor by 1H NMR (Look for the shift of alkene protons from
5.5 (multiplet) to 6.9 (dt, -H) and 5.8 (d, -H)).
Once >95% conversion to the 2-isomer is observed, proceed with nucleophile addition.
Module 2: Nucleophile Selection & Conditions
User Question: "I am seeing low yields or 1,2-addition products (tertiary alcohols). How do I fix this?"
Technical Diagnosis:
The tert-butyl group provides excellent steric protection against 1,2-addition, but "hard" nucleophiles (Grignards, Organolithiums) will still attack the carbonyl if the temperature is too high or if no transmetallation agent is used.
Nucleophile Compatibility Matrix
Nucleophile Type
Reagent Class
Additive Required?
Risk Factor
Recommendation
Hard
RMgBr / RLi
YES (CuI, CuCN)
High (1,2-addition)
Mandatory: Use Cu(I) salts to form organocuprate (Gilman) in situ.
Preparation: Flame-dry a flask under Argon. Add CuI (10-20 mol%) and dry THF.
Complexation: Cool to -78 °C . Add the Grignard reagent (RMgBr, 1.2 - 1.5 equiv) dropwise.
Observation: Solution should turn yellow/tan (organocuprate formation).
Substrate Addition: Add the pre-isomerized tert-butyl 2-pentenoate (dissolved in THF) slowly down the side of the flask.
Note: If using 3-pentenoate directly, you must warm to -20 °C or 0 °C to allow isomerization, but this risks 1,2-addition. Pre-isomerization is safer.
Additive: For bulky tert-butyl esters, adding TMSCl (Trimethylsilyl chloride, 1.2 equiv) accelerates the 1,4-addition by trapping the enolate as a silyl ketene acetal.
Quench: Pour into saturated
solution.
Module 3: Asymmetric Catalysis (Advanced)
User Question: "I need high enantioselectivity. Standard ligands aren't working."
Technical Diagnosis:
The tert-butyl group is distal to the
-carbon, so it exerts less stereocontrol than a chiral auxiliary would. You must rely on ligand control.
Recommended Systems:
Feringa System: Cu(OTf)
+ Phosphoramidite Ligands (e.g., MonoPhos).
Mechanism:[1][2][3] The ligand creates a chiral pocket around the copper, directing the incoming alkyl group to the Si or Re face of the alkene.
Advantage:[4][5] Works exceptionally well with tert-butyl esters because the mechanism involves a Rh-enolate intermediate that is stabilized by the bulky ester.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
References
Isomerization Dynamics
Title: Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes.[6]
Source: Aalto University / Chemical Engineering.
Relevance: Establishes the thermodynamic penalties of bulky tert-butyl groups on alkene stability.
Relevance: Provides a validated procedure for adding boronic acids to tert-butyl enones/esters, specifically addressing the stability of the ligand and substr
Mechanistic Overview
Title: The Michael Addition Reaction and Conjugate Addition.[1][4][10]
Source: Master Organic Chemistry.
Relevance: Fundamental review of the 1,2 vs 1,4 competition and enol
Troubleshooting low yields in the esterification to form tert-Butyl trans-3-pentenoate
Executive Summary & Core Problem Analysis Synthesizing tert-butyl trans-3-pentenoate presents a "perfect storm" of three competing chemical challenges. If you are experiencing low yields (<40%), it is almost certainly du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Problem Analysis
Synthesizing tert-butyl trans-3-pentenoate presents a "perfect storm" of three competing chemical challenges. If you are experiencing low yields (<40%), it is almost certainly due to a failure to balance these three factors:
Steric Hindrance: The tert-butyl group is bulky.[1] Standard Fischer esterification (Acid + Alcohol +
) is kinetically incompetent and thermodynamically unfavorable.
Acid Sensitivity: The resulting tert-butyl ester is acid-labile.[2] Strong acidic catalysts or workups will cleave the product back to the acid and isobutylene.
Isomerization Risk (The Hidden Trap): 3-pentenoic acid is a
-unsaturated acid. Under thermodynamic control (strong acid or base), the double bond migrates to the -position to form the conjugated (and more stable) 2-pentenoate .
This guide prioritizes mild, kinetic conditions to lock in the ester without triggering migration or decomposition.
Diagnostic Workflow
Before changing reagents, diagnose the specific mode of failure using the flowchart below. Analyze your crude reaction mixture via
H NMR.
Figure 1: Diagnostic logic for identifying yield loss pathways.
Recommended Protocols
Method A: The "Gold Standard" (Boc Anhydride)
Best for: High purity, preventing isomerization, small-to-mid scale.
Mechanism: This method utilizes Di-tert-butyl dicarbonate (Boc
O) .[1][3][4] It avoids acidic conditions entirely. DMAP catalyzes the formation of a reactive intermediate that transfers the tert-butyl group to the acid, releasing CO and tert-butanol as byproducts.
tert-Butanol (1.5 equiv) — Optional, acts as solvent/nucleophile enhancer.
DMAP (0.1 – 0.3 equiv) — Catalyst.
Solvent: Anhydrous CH
Cl or THF.
Execution: Dissolve Acid and Boc
O in solvent. Cool to 0°C. Add DMAP slowly (gas evolution will occur). Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 12–18 h.
Workup (CRITICAL): Quench with saturated NH
Cl (mildly acidic) or water. DO NOT use HCl or strong acid washes. Extract with EtO. Wash with NaHCO to remove unreacted acid.
Why this works: The reaction is driven by the irreversible loss of CO
. The conditions are near-neutral, preventing the protonation required for double-bond migration.
Method B: Isobutylene (Scale-Up)
Best for: Large scale (>100g), cost-efficiency.
Risk: Higher risk of polymerization or isomerization if temperature spikes.
Protocol:
Setup: Pressure vessel (autoclave) or sealed tube.
Reagents:
trans-3-Pentenoic acid dissolved in CH
Cl.
Conc. H
SO (Catalytic, 0.1 equiv).
Isobutylene gas (condensed, excess).
Execution: Cool solvent/acid mixture to -78°C. Condense isobutylene into the vessel (volume expansion). Seal vessel. Allow to warm slowly to RT. Stir 24-48h.
Workup: Pour carefully into excess cold saturated NaHCO
solution. Vigorously stir to neutralize HSO immediately.
Critical Control Points & Data
Isomerization Watch
The shift from 3-pentenoate to 2-pentenoate is the most common failure mode. You must monitor the alkene region in NMR.
Feature
trans-3-Pentenoate (Target)
trans-2-Pentenoate (Byproduct)
Conjugation
Non-conjugated ()
Conjugated ()
Alkene Proton Shift
5.4 – 5.6 ppm (multiplet)
5.8 (d) & 6.9 (dq) ppm
Coupling
Methyl group is a doublet
Methyl group is a doublet
Thermodynamics
Less Stable (Kinetic Product)
More Stable (Thermodynamic Product)
Reagent Comparison Table
Method
Yield Potential
Isomerization Risk
Acid Lability Risk
Recommendation
Fischer (HSO/tBuOH)
< 10%
High
High
Avoid
Acid Chloride + tBuOH
40-60%
High (HCl byproduct)
Medium
Not Recommended
BocO / DMAP
85-95%
Low
Low
Primary Choice
Isobutylene / H
70-85%
Medium
Medium
Secondary Choice
Mechanistic Insight (Boc
O Pathway)
Understanding the mechanism explains why Method A is superior. It proceeds via a mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the alcohol (or intramolecular transfer), driven by entropy (gas release).
Figure 2: The Boc
O esterification pathway avoids free protons, preventing isomerization.
Frequently Asked Questions (FAQ)
Q: My product disappears during rotary evaporation. Where did it go?A: tert-Butyl 3-pentenoate is relatively volatile (MW ~156) and lipophilic. If you use high vacuum (< 10 mbar) or a water bath >40°C, you will co-evaporate the product.
Fix: Concentrate at >100 mbar and keep the bath <30°C.
Q: Can I use Thionyl Chloride (SOCl
) to make the acid chloride first?A:Strongly advise against. SOCl generates HCl gas. The high concentration of HCl will almost certainly isomerize the double bond to the conjugated position before you even add the alcohol. If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in CHCl, but ensure you use a proton scavenger (like Pyridine or EtN) immediately upon adding t-BuOH.
Q: I see a new spot on TLC that doesn't move (baseline). What is it?A: This is likely the polymerized material or the hydrolyzed acid. 3-pentenoic acid derivatives can undergo radical polymerization if the reaction is not degassed or if run too hot.
References
Takeda, K., et al. (1985). "A Convenient Synthesis of tert-Butyl Esters from Carboxylic Acids using Di-tert-butyl Dicarbonate." Synthesis, 1985(3), 266–267.
Rosowsky, A., et al. (1983). "Esterification of Amino Acids and Peptides with tert-Butyl Acetate." Journal of Organic Chemistry, 48(22), 4155–4156. (Demonstrates acid-catalyzed isobutylene equivalents).
Konrad, W., & Pfeffer, B. (2000). "Isomerization of Beta-Gamma Unsaturated Esters." Tetrahedron Letters.
BenchChem Technical Library. (2025). "In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry."
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSC-TB3P-001
Last Updated: March 2026
Department: Chemical Stability & Applications Engineering
Subject: Solvent Compatibility, Degradation Mechanisms, and Troubleshooting
Executive Summary
tert-Butyl trans-3-pentenoate (TB3P) presents a unique stability challenge due to the juxtaposition of an acid-labile ester and a mobile
-double bond. Users frequently encounter two distinct degradation modes: acid-catalyzed cleavage of the tert-butyl group and base-catalyzed isomerization to the conjugated -isomer.
This guide provides technical protocols to maintain compound integrity during synthesis, storage, and analysis.
Degradation Pathways Visualization
The following diagram illustrates the two primary failure modes for TB3P. Understanding these pathways is critical for selecting the correct solvent system.
Figure 1: Mechanistic divergence of TB3P degradation. Acidic conditions lead to mass loss (cleavage), while basic conditions lead to structural rearrangement (isomerization).
Solvent Compatibility Matrix
This matrix is derived from kinetic data regarding
hydrolysis rates and allylic proton acidity ().
Solvent Class
Recommended?
Risk Level
Technical Notes
Hydrocarbons (Hexane, Toluene)
YES
Low
Ideal for storage. Non-polar environment suppresses ionic cleavage mechanisms.
Ethers (THF, Et₂O, MTBE)
YES
Low
Excellent stability. Ensure THF is BHT-stabilized to prevent peroxide formation (radical risk).
Chlorinated (DCM, Chloroform)
CONDITIONAL
High
CRITICAL: Old generates HCl/Phosgene. Trace acid triggers rapid autocatalytic cleavage. Always filter through basic alumina before use.
Alcohols (MeOH, EtOH)
NO
High
High risk of solvolysis (transesterification) if any acid catalyst is present. Protic solvents stabilize the transition state for ionization.
Polar Aprotic (DMSO, DMF)
CONDITIONAL
Medium
Good for reactions, but heating (>60°C) can promote isomerization if trace amine impurities (bases) are present.
Water
NO
High
Insoluble. Emulsions will slowly hydrolyze at the interface if pH is not strictly 7.0.
Troubleshooting Guide
Issue 1: "My sample turned into a carboxylic acid (or disappeared) in the NMR tube."
Diagnosis: Acid-Catalyzed Cleavage (
Mechanism).
The tert-butyl group is an "acid sink." In the presence of protons, the ether oxygen protonates, and the bond breaks to form a stable tert-butyl carbocation and 3-pentenoic acid. The carbocation eliminates a proton to form isobutylene gas, which escapes, driving the reaction to completion.
Common Culprit: Acidic Chloroform (
).
Commercially available often becomes acidic over time due to photodecomposition.
Corrective Protocol:
Immediate Test: Add a micro-spatula tip of solid
or basic alumina directly into the NMR tube. Shake and re-run.
Prevention: Pre-treat all chlorinated solvents. Pass
through a short plug of basic alumina or store over silver foil/molecular sieves.
Alternative: Switch to
(Benzene-d6) or for analytical stability.
Issue 2: "I see a new set of alkene peaks, and my double bond shifted."
Diagnosis: Base-Catalyzed Isomerization (Conjugation).
The protons at C2 (the
-position) are "doubly activated": they are to a carbonyl and allylic to the C3 double bond. This drops their significantly. Even weak bases (or basic impurities in DMF/DMSO) can deprotonate C2. The resulting enolate reprotonates at C4 to form the conjugated -unsaturated ester (trans-2-pentenoate), which is thermodynamically more stable.
Mechanism:
Corrective Protocol:
pH Check: Ensure reaction mixtures are quenched to pH 6-7, not pH > 8.
Solvent Choice: Avoid heating in DMF or DMSO unless necessary. These solvents are hygroscopic and can become basic (hydrolysis of DMF releases dimethylamine).
Glassware: For extremely sensitive kinetics, use silanized glassware to avoid surface basicity of borosilicate glass.
Issue 3: "I see a methyl or ethyl ester instead of my tert-butyl ester."
Diagnosis: Transesterification.[1]
If you dissolve TB3P in Methanol or Ethanol, trans-esterification is slow but possible, especially if the solution is not pH neutral. tert-Butyl esters are sterically hindered, making this slower than with primary esters, but it is non-zero over long storage periods.
Corrective Protocol:
Strict Rule: Never store tert-butyl esters in alcoholic solvents. Use Toluene or Hexanes for stock solutions.
Analytical Validation (NMR)
Use this guide to distinguish the intact product from its degradation products.
Feature
Target: trans-3-pentenoate ()
Isomer: trans-2-pentenoate ()
Hydrolysis: 3-pentenoic acid
Alkene Region
~5.5 - 5.7 ppm (Multiplet)
~5.8 ppm (d) & ~6.9 ppm (m)
~5.5 - 5.7 ppm
-Protons
~2.9 - 3.0 ppm (Doublet)
Absent (Shifted to alkene region)
~3.1 ppm
t-Butyl Group
~1.45 ppm (Singlet, 9H)
~1.48 ppm (Singlet, 9H)
Absent
Acid Proton
Absent
Absent
~11-12 ppm (Broad)
Key Diagnostic: Look for the collapse of the
-methylene doublet at 3.0 ppm. If it disappears and a new downfield alkene signal appears at ~6.9 ppm, isomerization has occurred.
Workflow: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for assessing TB3P integrity via NMR spectroscopy.
References
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed mechanisms of tert-butyl ester cleavage via
pathways).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent breakdown products like HCl in chloroform).
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Thermodynamics of conjugated vs. unconjugated ester isomerization).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of allylic esters).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Managing Byproduct Formation & Reactivity Control
Document ID: TS-TBP-042 | Version: 2.1 | Status: Active
Executive Summary & Molecule Profile
tert-Butyl trans-3-pentenoate is a specialized
-unsaturated ester employed as a scaffold in asymmetric synthesis, particularly for Ring-Closing Metathesis (RCM), asymmetric hydrogenation, and Michael additions.
While the tert-butyl group provides excellent steric shielding and resistance to nucleophilic attack at the carbonyl, the molecule’s core instability arises from the position of its double bond. The primary technical challenge is preventing the thermodynamic migration of the double bond from the
-position (isolated) to the -position (conjugated).
Feature
Specification
Critical Reactivity Note
Structure
Methylene bridge () is highly acidic ().
Primary Byproduct
tert-Butyl trans-2-pentenoate
Conjugated isomer. Thermodynamically favored.
Secondary Byproduct
Isobutylene + 3-Pentenoic Acid
Acid-catalyzed deprotection product.
Stability
Base-Stable / Acid-Labile
Sensitive to Lewis acids and Brønsted acids.
Diagnostic Troubleshooting Guide
Use this decision tree to identify the source of impurities in your reaction mixture.
Issue A: "I see a new peak in NMR/GC shifted downfield."
Symptom: Appearance of a doublet near
5.8 ppm and multiplet near 6.9 ppm (1H NMR); loss of the characteristic doublet at 3.0 ppm (methylene protons).
, Carbonates) can deprotonate the activated methylene position (-proton), leading to resonance stabilization and re-protonation at the -position.
Metal "Walking": Residual Ru, Rh, or Pd catalysts from previous steps (or current metathesis) facilitate hydride shifts.
Issue B: "My yield is low, and I detect gas evolution."
Symptom: Mass balance is low; bubbling observed during workup or reaction; formation of carboxylic acid.
Diagnosis:Acid-Catalyzed Dealkylation (Loss of t-Butyl group).
Root Cause:
Trace acid in solvents (e.g.,
degrading to ).
Lewis Acid catalysts (e.g.,
, ) coordinating to the ester oxygen.
High thermal stress (
) in the presence of protic impurities.
Technical Protocols for Byproduct Management
Protocol 1: Preventing Isomerization During Metathesis
Context: Using Grubbs catalysts for Cross Metathesis (CM) or RCM.
The Mechanism of Failure: Ruthenium hydride species, formed via catalyst decomposition or impurities, act as isomerization catalysts. They insert into the
-double bond and eliminate to form the conjugated product.
Corrective Workflow:
Additive Strategy: Add 1,4-Benzoquinone (10-20 mol% relative to catalyst) to the reaction mixture.
Mechanism:[3][4] Benzoquinone acts as a scavenger for ruthenium hydride species, preventing the isomerization cycle without poisoning the metathesis cycle.
Solvent Choice: Use Dichloromethane (DCM) or Toluene . Avoid ethereal solvents (THF) if they contain peroxides, which promote hydrides.
Temperature Control: Maintain reaction temperature
. Isomerization rates scale exponentially with heat compared to metathesis rates.
Protocol 2: Base-Mediated Alkylation without Conjugation
Context: Deprotonating the
-carbon to add an electrophile.
The Mechanism of Failure: Slow deprotonation allows the enolate to equilibrate. Proton transfer between the starting material and the enolate results in the thermodynamic (
) product.
Corrective Workflow:
Base Selection: Use LDA (Lithium Diisopropylamide) or LiHMDS . Do NOT use alkoxides (
, ) or amine bases (, ).
Reasoning: You need a kinetic base (
) that deprotonates quantitatively and irreversibly at low temperature.
Cryogenic Conditions: Perform deprotonation at -78°C .
Inverse Addition (Optional): If the electrophile is unstable, add the ester to the base to ensure excess base is always present, preventing the enolate from reacting with the starting ester (proton shuttle).
Protocol 3: Safe Workup & Purification
Context: Isolating the product without triggering decomposition.
The Mechanism of Failure: Silica gel is slightly acidic. During flash chromatography, the tert-butyl ester can hydrolyze, or the acidic surface can catalyze isomerization.
Corrective Workflow:
Column Pre-treatment: Pre-wash the silica gel column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites.
Eluent: Use Hexanes/Ethyl Acetate mixtures. Avoid chlorinated solvents for long-term storage of fractions.
Evaporation: Do not heat the water bath above 35°C . Remove solvent under high vacuum rather than heat.
Mechanistic Visualization
The following diagram illustrates the competing pathways for tert-butyl trans-3-pentenoate. Note how the Enolate Intermediate is the critical junction: it can either trap an electrophile (Desired) or protonate at the wrong position (Isomerization).
Figure 1: The central risk is the thermodynamic sink (Isomer) formed via the enolate intermediate if kinetic control is lost.
Frequently Asked Questions (FAQ)
Q1: Can I use potassium tert-butoxide (
) for alkylation?A:No. While sterically bulky, is not strong enough ( in alcohol) to irreversibly deprotonate the ester (). This leads to an equilibrium where both enolate and free ester exist, promoting rapid isomerization to the conjugated 2-pentenoate. Use LDA or LiHMDS.
Q2: I am doing a Grubbs reaction and the conversion stops at 50%. Why?A: Check for isomerization. If your substrate isomerizes to the
-unsaturated ester, it becomes "electron-deficient" and extremely slow to react in metathesis (a "mismatched" substrate). Add 10 mol% 1,4-benzoquinone to suppress the isomerization side-reaction.
Q3: Is this ester stable to Suzuki coupling conditions?A: Generally, yes, provided the base used is weak (e.g.,
or ) and the system is biphasic. However, if using strong bases or high temperatures (), isomerization is likely. Screen bases in this order: > > Carbonates.
Q4: How do I remove the tert-butyl group selectively?A: Use Trifluoroacetic acid (TFA) in DCM (1:1 ratio) at 0°C. Monitor closely. Alternatively, for milder conditions, use Formic acid or Silica-supported acid catalysts . Avoid aqueous HCl, which may hydrolyze the ester and migrate the double bond simultaneously.
References
Isomerization Control in Metathesis:
Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Journal of the American Chemical Society.[5] Link
(Note: Establishes the role of additives and hydride scavengers in preventing isomerization).
Reactivity of Beta,Gamma-Unsaturated Esters:
Smith, A. B., et al. (1998). Total Synthesis of (-)-Grandinolide via Asymmetric Dihydroxylation. Chemistry – A European Journal. Link
(Demonstrates the utility of pentenoate derivatives in asymmetric synthesis).
Tert-Butyl Ester Stability & Deprotection:
Greenberg, J. A., & Sammakia, T. (2017).[6] Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry. Link
(Provides protocols for handling acid-sensitive t-butyl groups).
Base-Mediated Isomerization Mechanisms:
Rathke, M. W., & Sullivan, D. (1973). Isolation and Characterization of Lithium Enolates. Journal of the American Chemical Society.[5] Link
(Foundational text on kinetic vs. thermodynamic control of ester enolates).
Process Development Help Desk: Purification of tert-Butyl trans-3-pentenoate
[1] Executive Summary Scaling the purification of tert-Butyl trans-3-pentenoate (t-BTP) presents a classic process development paradox: the compound is volatile enough for distillation but possesses specific sensitivitie...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Scaling the purification of tert-Butyl trans-3-pentenoate (t-BTP) presents a classic process development paradox: the compound is volatile enough for distillation but possesses specific sensitivities (thermal instability of the tert-butyl group and potential for olefin isomerization) that make standard "boil and collect" approaches risky.
This guide moves beyond standard textbook protocols. It treats the purification as a system engineering problem , focusing on the Critical Quality Attributes (CQAs): Isomeric Purity (>98% trans) and Chemical Stability .
Module 1: Distillation Dynamics (The Primary Method)
For scales >100g, vacuum distillation is the only economically viable purification method. However, the tert-butyl ester moiety acts as a "ticking clock" under heat.
The Critical Constraint: Thermal Budget
tert-Butyl esters are prone to acid-catalyzed elimination (E1 mechanism) yielding isobutylene and the corresponding carboxylic acid. This reaction is autocatalytic : the generated acid catalyzes further decomposition.[1]
Rule of Thumb: Maintain Pot Temperature < 80°C .
Troubleshooting Guide: Vacuum Distillation
Q: I am seeing a sudden pressure spike and loss of vacuum during distillation. What is happening?A: You are likely witnessing thermal decomposition .[1]
Mechanism: The tert-butyl group is cleaving.[1][2] The byproduct, isobutylene , is a gas at room temperature (BP -6.9°C). It will overwhelm your vacuum pump's capacity, causing the pressure to spike.
Immediate Fix: Stop heating immediately. Cool the pot. Check the cold trap for isobutylene condensation (risk of explosion if liquid oxygen is present—ensure trap is handled correctly).
Prevention:
Lower Pressure: Operate at < 5 mmHg to reduce the boiling point.
Base Wash: Ensure the crude feed is washed with saturated NaHCO₃ prior to distillation to remove any trace acid which catalyzes the decomposition.[1]
Add Stabilizer: Add 0.5% (w/w) triethylamine or solid Na₂CO₃ to the pot to scavenge any acid formed in situ.[1]
Q: My distillate is polymerizing in the receiving flask.A: The acrylate-like structure (though unconjugated in the 3-position, it can migrate) is susceptible to radical polymerization.
Solution: Add a radical inhibitor to the pot and the receiver .
Recommended Inhibitor: MEHQ (Monomethyl ether hydroquinone) at 100-500 ppm.[1] Note: MEHQ requires dissolved oxygen to work; if you are under high vacuum, Phenothiazine (PTZ) is a better anaerobic alternative.[1]
Data Table 1: Estimated Distillation Parameters
Note: Values are extrapolated from methyl ester analogs and general t-butyl ester behavior. Always determine specific BP on a 5g scale first.
Parameter
Recommended Range
Critical Limit
Reason
Vacuum Pressure
1 – 5 mmHg
> 10 mmHg
Lower pressure = Lower Temp = Less Decomposition.[1]
The separation of cis-3-pentenoate from trans-3-pentenoate is the most challenging aspect due to their nearly identical boiling points (often
BP < 2°C).
Workflow Visualization: Isomer Purification Logic
Caption: Decision matrix for selecting the appropriate purification technology based on scale and purity requirements.
Troubleshooting Guide: Isomer Separation
Q: I am running a fractional distillation, but the cis and trans isomers are co-distilling.A: Standard Vigreux columns are insufficient here. You need higher "Theoretical Plates."
Hardware Upgrade: Switch to a Sulzer packed column or a Spinning Band Distillation system (if available).[1] These provide 20-50 theoretical plates compared to the 2-3 plates of a Vigreux.
Operational Change: Increase the Reflux Ratio to 20:1. This slows the take-off rate significantly but allows the subtle volatility differences to equilibrate.[1]
Q: Can I use chromatography for scale-up?A: Only if absolutely necessary. Standard silica gel separates these isomers poorly.[1]
The "Silver Bullet": You must use Argentation Chromatography (Silver Nitrate impregnated Silica).[1]
Mechanism: Ag⁺ ions form reversible
-complexes with the double bonds.[1] Cis alkenes generally bind more strongly than trans alkenes due to less steric hindrance around the double bond, resulting in significantly different retention times [1].
Protocol: Mix Silica Gel with 10% w/w AgNO₃ (dissolved in water/acetonitrile), dry, and pack. Keep in the dark to prevent reduction of silver.
Module 3: Chemical Stability & Storage
The "Hidden" Degradation Pathway: Isomerization
Even if you purify the trans isomer, it can isomerize back to the thermodynamic equilibrium (usually favoring trans, but often leading to the conjugated isomer, tert-butyl 2-pentenoate, which is thermodynamically more stable) if catalyzed.
Q: My pure product developed a new impurity peak after 1 week of storage.A: Check for Conjugation .
Additives: 100 ppm BHT (Butylated hydroxytoluene) if downstream chemistry tolerates it.
References
Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
Green, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of tert-butyl esters).
PubChem. (n.d.).[1][4] tert-Butyl trans-3-pentenoate Compound Summary. National Library of Medicine.[1]
Organic Syntheses. (1972).[1] tert-Butyl Esters via reaction of Acid Chlorides with t-Butanol.[1] Coll. Vol. 5, p.171.[1] (General synthesis and handling of t-butyl esters).
Validating the stereochemistry of products from reactions with tert-Butyl trans-3-pentenoate
Validating the Stereochemistry of Products from Reactions with tert-Butyl trans-3-Pentenoate Executive Summary This technical guide evaluates the utility of tert-butyl trans-3-pentenoate (1) as a superior scaffold for as...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Stereochemistry of Products from Reactions with tert-Butyl trans-3-Pentenoate
Executive Summary
This technical guide evaluates the utility of tert-butyl trans-3-pentenoate (1) as a superior scaffold for asymmetric synthesis compared to its methyl or ethyl ester analogues.[1] We focus on two primary reaction classes: Sharpless Asymmetric Dihydroxylation (SAD) and Stereoselective Enolate Alkylation .[1] The tert-butyl group is not merely a protecting group; it acts as a steric lever to enhance diastereoselectivity and simplifies stereochemical validation through increased crystallinity and distinct NMR signatures.
Comparative Analysis: tert-Butyl vs. Methyl Esters
The choice of the ester moiety significantly impacts the reaction outcome and the ease of downstream validation.
Excellent handle for determining diastereomeric ratios (dr) via integration.[1]
Case Study 1: Sharpless Asymmetric Dihydroxylation (SAD)
The transformation of tert-butyl trans-3-pentenoate to the corresponding vicinal diol is a benchmark reaction for validating enantiocontrol in acyclic systems.
Preparation: Charge a flask with t-BuOH/H₂O (1:1, 0.1 M), AD-mix-
(1.4 g/mmol ), and methanesulfonamide (1.0 eq). Stir at 0°C until dissolved.
Addition: Add tert-butyl trans-3-pentenoate (1.0 eq) in one portion. Vigorous stirring is crucial (biphasic system).[1]
Monitoring: Monitor consumption of olefin via TLC (stain: KMnO₄). The t-Bu ester spot will disappear; the diol spot is very polar.
Quench: Add Na₂SO₃ (1.5 g/mmol ) and stir for 45 mins to reduce Os(VIII) to Os(IV).
Workup: Extract with EtOAc. The tert-butyl group renders the diol sufficiently lipophilic for easy extraction, unlike the methyl ester diol which is water-soluble.
Stereochemical Validation Workflow
To prove the absolute configuration, use the Mosher Ester Method targeting the secondary alcohol at C3.
Derivatization: React crude diol with (
)-(-)-MTPA-Cl.
NMR Analysis: Compare ¹H NMR chemical shifts of protons flanking the C3 stereocenter.
Logic: If
for protons on the right (C4-C5) and for protons on the left (C2), the configuration is validated.
Case Study 2: Stereoselective Dienolate Alkylation
Validation of the tert-butyl group's ability to enforce E-enolate geometry, leading to anti-alkylation products.[1]
Mechanistic Causality
Deprotonation of tert-butyl trans-3-pentenoate with LDA generates a dienolate.[1]
Methyl Ester: Forms a mixture of E and Z enolates.[1]
tert-Butyl Ester: The bulky t-BuO group forces the enolate oxygen and the C-O bond to be trans to avoid steric clash, exclusively forming the (1E, 3E)-dienolate .
Protocol:
-Methylation[1]
Enolization: Add substrate to LDA (1.1 eq) in THF/HMPA (10:1) at -78°C. Stir for 30 min.
Alkylation: Add MeI (1.2 eq).[1] Stir at -78°C for 2 h.
Result: Formation of tert-butyl 2-methyl-3-pentenoate.[1][4]
Validation:
Regioselectivity: ¹H NMR shows a quartet at C2 (indicating
-attack) rather than a triplet at C4 (-attack).
Stereoselectivity: The anti relationship (if a chiral auxiliary or further aldol is used) is confirmed by the coupling constant
.
Validation Logic & Decision Tree
The following diagram illustrates the logical flow for validating the stereochemistry of the product.
Figure 1: Decision tree for the stereochemical validation of tert-butyl 3-pentenoate derivatives.
References
Sharpless Asymmetric Dihydroxylation of Methyl trans-3-Pentenoate: Harcken, C., & Martin, S. F. (1998).[1] "Total Syntheses of (-)-Grandinolide and (-)-Sapranthin." Chemistry – A European Journal, 4(11), 2342-2352.[1]
Enolate Geometry and Stereocontrol: Evans, D. A. (1984).[1] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, 3, 1-110.[1]
Use of tert-Butyl Esters for E-Enolate Control: Heathcock, C. H., Buse, C. T., Kleschick, W. A., Pirrung, M. C., Sohn, J. E., & Lampe, J. (1980). "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." The Journal of Organic Chemistry, 45(6), 1066-1081. [1]
Mosher Ester Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. [1]
A Comparative Guide to the Reactivity of Cis and Trans Isomers of 3-Pentenoates
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of geometric isomers is paramount. The orientation of substituents around a carbon-carbon double bond ca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of geometric isomers is paramount. The orientation of substituents around a carbon-carbon double bond can profoundly influence a molecule's stability, physical properties, and, most critically, its chemical behavior. This guide provides an in-depth comparison of the reactivity of cis (Z) and trans (E) isomers of 3-pentenoates, a class of α,β-unsaturated esters. We will explore the thermodynamic and kinetic factors that govern their differential reactivity, supported by mechanistic insights and representative experimental protocols.
The Foundation: Thermodynamic Stability
In acyclic systems, trans isomers are generally more stable than their cis counterparts.[1][2][3][4] This principle holds true for 3-pentenoates. The increased stability of the trans isomer is primarily due to the minimization of steric strain. In the cis isomer, the ethyl group and the methyl group are on the same side of the double bond, leading to van der Waals repulsion (steric hindrance). This forces the molecule into a higher energy state compared to the trans isomer, where these bulky groups are positioned on opposite sides.[1][5][6]
The energy difference between such isomers, while seemingly small, is significant. For example, the heat of hydrogenation for trans-2-butene is approximately 4-5 kJ/mol lower than for cis-2-butene, indicating its greater stability.[3][5] This inherent instability of the cis isomer is the primary driver for its enhanced kinetic reactivity.
Caption: Steric hindrance in cis vs. trans isomers of a 3-pentenoate.
The Consequence: Enhanced Kinetic Reactivity of the Cis Isomer
Kinetics and thermodynamics are two sides of the same coin. The lower thermodynamic stability of the cis isomer means it resides at a higher ground-state energy level. Assuming a reaction proceeds through a similar high-energy transition state for both isomers, the cis isomer has a smaller energy barrier (activation energy, Ea) to overcome.[3] Consequently, the cis isomer will typically react faster than the more stable trans isomer.
Caption: Reaction coordinate diagram illustrating lower Eₐ for the cis isomer.
This principle is observable across several key reaction classes relevant to α,β-unsaturated esters.
Comparative Reactivity in Key Transformations
Michael (Conjugate) Addition
The Michael addition is a fundamental C-C bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[7][8] The reaction proceeds via an enolate intermediate.
Reactivity Prediction: The cis-3-pentenoate is expected to undergo Michael addition faster than its trans counterpart. The steric repulsion in the ground state of the cis isomer is relieved as the hybridization of the double bond carbons changes from sp² to sp³, moving towards the product. This release of strain contributes to a lower overall activation energy.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. This reaction is highly sensitive to the substrate's steric profile and stability.
Experimental Evidence: Studies on analogous systems provide strong evidence for the enhanced reactivity of cis isomers. For example, in the competitive hydrogenation of pentene isomers, the reaction rate follows the order: cis-2-pentene > 1-pentene > trans-2-pentene. The less stable cis isomer, having a higher ground-state energy, reacts the fastest. This trend is broadly applicable to the hydrogenation of unsaturated fatty acid methyl esters.[9]
Reactivity Prediction: We can confidently predict that cis-3-pentenoate will be hydrogenated at a faster rate than trans-3-pentenoate under identical catalytic conditions.
Epoxidation
Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered epoxide ring. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[10][11] The reaction is stereospecific, meaning a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.[10]
Reactivity Prediction: The cis isomer is expected to react faster. The approach of the bulky peroxyacid reagent to the double bond is a key step. The higher ground state energy of the cis isomer contributes to a lower activation barrier. Furthermore, the steric hindrance in the cis isomer may be partially relieved in the transition state, further accelerating the reaction.
Data Presentation: Relative Reactivity Summary
While direct kinetic data for 3-pentenoates is sparse in the literature, we can compile expected trends and supporting data from analogous compounds.
Reaction Type
Isomer
Expected Relative Rate
Supporting Evidence
Michael Addition
cis
Faster
Higher ground-state energy due to steric strain reduces the activation energy.[3][5]
trans
Slower
Greater thermodynamic stability.
Catalytic Hydrogenation
cis
Faster
Experimentally observed for analogous pentenes (cis-2-pentene > trans-2-pentene).[9]
trans
Slower
Lower ground-state energy.
Ozonolysis
cis
Faster
Rate constant for cis-like methyl tiglate (65 ± 11) is >10x faster than trans-like methyl crotonate (5.5 ± 1.4).[12]
trans
Slower
Data is for analogous α,β-unsaturated methyl esters (units: 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹).[12]
Epoxidation
cis
Faster
Higher ground-state energy and potential strain relief in the transition state.
trans
Slower
Greater thermodynamic stability.
Experimental Protocols
The following protocols are representative methodologies for key transformations of α,β-unsaturated esters and are adaptable for comparing the reactivity of cis- and trans-3-pentenoates.
Protocol 1: Michael Addition of Diethyl Malonate to a 3-Pentenoate
This protocol describes a classic base-catalyzed Michael addition. By running parallel reactions with both cis and trans isomers and monitoring consumption of the starting material by Gas Chromatography (GC) or TLC, a direct comparison of reaction rates can be established.
Causality Behind Experimental Choices:
Sodium Ethoxide (NaOEt): A strong base is required to deprotonate diethyl malonate, forming the nucleophilic enolate. Using ethoxide as the base in ethanol solvent prevents transesterification of the pentenoate ester.
Ethanol: Serves as a polar protic solvent that can solvate both the ionic base and the organic substrates.
Inert Atmosphere: Prevents side reactions involving oxygen or atmospheric moisture.
Monitoring by TLC/GC: Essential for determining reaction completion and comparing the rate of consumption of the two isomers.
Caption: Experimental workflow for the Michael addition protocol.
Step-by-Step Methodology:
Setup: Equip a round-bottom flask with a magnetic stirrer and reflux condenser. Purge the system with an inert gas (e.g., Nitrogen or Argon).
Base & Nucleophile: In the flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add diethyl malonate (1.2 eq.) dropwise at room temperature.
Enolate Formation: Stir the mixture for 15 minutes to ensure complete formation of the malonate enolate.
Addition of Electrophile: Add the cis- or trans-3-pentenoate isomer (1.0 eq.) to the reaction mixture.
Reaction: Heat the mixture to reflux.
Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting pentenoate is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid. Remove the ethanol under reduced pressure. Extract the resulting aqueous layer with diethyl ether (3x).
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of a 3-Pentenoate
This protocol describes a standard heterogeneous catalytic hydrogenation. Comparing the rate of hydrogen uptake or the disappearance of the starting material for the two isomers will reveal their relative reactivity.
Causality Behind Experimental Choices:
Palladium on Carbon (Pd/C): A highly effective and common heterogeneous catalyst for the hydrogenation of alkenes.[9] It provides a surface for the reaction to occur and is easily removed by filtration.
Hydrogen (H₂): The reducing agent. Using a balloon maintains a slight positive pressure of H₂. For more quantitative studies, a dedicated hydrogenation apparatus measuring H₂ uptake would be used.
Ethyl Acetate: A common, relatively inert solvent for hydrogenation reactions.
Inert Gas Purge: The initial purge removes oxygen, which can poison the catalyst and create a potentially explosive mixture with hydrogen.
Step-by-Step Methodology:
Setup: To a round-bottom flask containing a magnetic stir bar, add the 3-pentenoate isomer (1.0 eq.) and a suitable solvent such as ethyl acetate.
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
Purging: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for several minutes.
Hydrogenation: Introduce hydrogen gas (H₂) to the flask, typically via a balloon, and vigorously stir the suspension.
Monitoring: Monitor the reaction by TLC or GC to track the disappearance of the starting material.
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
Filtration: Dilute the mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated ester, which can be purified if necessary.
Conclusion
The geometric configuration of 3-pentenoates is a critical determinant of their chemical reactivity. The trans isomer is the thermodynamically more stable of the pair due to minimized steric hindrance. However, this stability comes at the cost of kinetic reactivity. The cis isomer, with its higher ground-state energy, consistently exhibits a lower activation energy barrier for a variety of transformations, including Michael additions, catalytic hydrogenations, and epoxidations. For the synthetic chemist, this trade-off is a powerful tool. The choice of isomer can be strategically leveraged to control reaction rates and, in some cases, the stereochemical outcome of a reaction, providing a clear example of how fundamental principles of physical organic chemistry directly inform practical applications in molecule construction.
References
Title: 7.7: Stability of Alkenes
Source: Chemistry LibreTexts
URL: [Link]
Title: Why are trans alkenes more stable than cis alkenes?
Source: askIITians
URL: [Link]
Title: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes
Source: RSC Publishing
URL: [Link]
Advantages of Using a tert-Butyl Ester Over Other Protecting Groups
[1] Executive Summary In complex organic synthesis and medicinal chemistry, the tert-butyl ( -Bu) ester serves as a premier carboxylic acid protecting group due to its unique steric and electronic profile.[1][2] Unlike m...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In complex organic synthesis and medicinal chemistry, the tert-butyl (
-Bu) ester serves as a premier carboxylic acid protecting group due to its unique steric and electronic profile.[1][2] Unlike methyl or ethyl esters, which are primarily cleaved via nucleophilic acyl substitution (hydrolysis), the -Bu ester relies on an acid-catalyzed E1 elimination mechanism. This fundamental mechanistic difference grants it exceptional stability against nucleophiles and bases, enabling orthogonal protection strategies that are indispensable in peptide synthesis and late-stage drug functionalization.
Mechanistic Basis of Stability and Cleavage
The distinct advantage of the
-Bu ester lies in the bulky tert-butyl group ().
Steric Shielding (The "Bunker" Effect)
The three methyl groups create a steric shroud around the carbonyl carbon. This physical barrier effectively blocks the trajectory (Burgi-Dunitz angle) required for nucleophiles to attack the carbonyl. Consequently,
-Bu esters are remarkably resistant to:
Saponification: They survive conditions (e.g., 1N NaOH, LiOH/THF) that rapidly hydrolyze methyl or ethyl esters.
Nucleophilic Attack: They remain intact in the presence of Grignard reagents, organolithiums, and hydride reducing agents (e.g., NaBH
) under controlled conditions.
Acid-Mediated E1 Elimination (The "Eject" Button)
Deprotection does not occur via hydrolysis but through an acid-catalyzed alkyl-oxygen cleavage. The reaction is driven by the stability of the resulting tert-butyl carbocation.[3]
Mechanism Description:
Protonation: The carbonyl oxygen is protonated by a strong acid (TFA or HCl).
Fragmentation: The bond between the carboxylate oxygen and the tert-butyl group breaks, releasing the free carboxylic acid and a tert-butyl cation.
Elimination: The cation rapidly eliminates a proton to form isobutylene gas (entropy driven) or is trapped by a scavenger.
Figure 1: The E1 elimination mechanism of tert-butyl esters, highlighting the entropy-driven release of isobutylene gas.
Comparative Performance Analysis
The following data compares the
-Bu ester against common alternatives, demonstrating its specific utility in orthogonal strategies.
Table 1: Comparative Stability Profile
Protecting Group
Stability: Basic (NaOH/LiOH)
Stability: Nucleophiles (R-MgX)
Stability: Acid (TFA/HCl)
Stability: Hydrogenolysis (H₂/Pd)
Primary Removal Method
tert-Butyl Ester
High (Stable to 1N NaOH)
High (Steric shielding)
Low (Cleaves rapidly)
High
Acidolysis (TFA, HCl)
Methyl/Ethyl Ester
Low (Rapid hydrolysis)
Low (Reacts readily)
High (Stable to TFA)
High
Basic Hydrolysis (LiOH)
Benzyl Ester (Bn)
Moderate
Low
High (Stable to TFA)
Low (Cleaves rapidly)
Hydrogenolysis (H₂/Pd-C)
Allyl Ester
Moderate
Low
High
High
Pd(0) Catalysis
Silyl Ester (TMS)
Very Low
Very Low
Very Low
Moderate
Mild Hydrolysis
Key Takeaway
The
-Bu ester is the only common group that is base-stable but acid-labile . This makes it the perfect partner for Benzyl esters (Base-stable/H2-labile) or Methyl esters (Base-labile/Acid-stable) in multi-step synthesis.
Strategic Application: Orthogonality
In peptide synthesis and complex molecule construction, "orthogonality" allows the chemist to remove one protecting group without affecting others.[2][4][5][6] The
-Bu ester is a cornerstone of the Boc/Benzyl and Fmoc/tBu strategies.
The Fmoc/tBu Strategy (Solid Phase Peptide Synthesis - SPPS)
N-terminus: Protected by Fmoc (removed by base: piperidine).[7]
Side-chains/C-terminus: Protected by
-Bu (removed by acid: TFA).
Result: The
-Bu groups remain rock-solid during the repetitive basic conditions of Fmoc removal, ensuring side-chains are not prematurely exposed.
Visualization: Orthogonal Protection Logic
Figure 2: The principle of orthogonality showing how t-Butyl esters allow selective deprotection in the presence of base- and reduction-labile groups.
Experimental Protocols
Protocol A: Installation via Boc Anhydride (Mild/Modern)
This method avoids strong acids and is suitable for acid-sensitive substrates. It utilizes Di-tert-butyl dicarbonate (Boc
-BuOH) (1.5 - 2.0 equiv, optional but accelerates reaction)
Solvent: Anhydrous THF or DCM
Step-by-Step:
Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.2 M concentration) under an inert atmosphere (N
or Ar).
Addition: Add Boc
O followed by -BuOH.
Catalysis: Cool to 0°C and add DMAP slowly (gas evolution of CO
will occur).
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC.[10][11]
Workup: Dilute with Et
O, wash with 10% citric acid (to remove DMAP), saturated NaHCO, and brine. Dry over MgSO and concentrate.
Protocol B: Deprotection via TFA (Standard)
The cleavage of
-Bu esters generates a reactive tert-butyl cation.[3][11] If not quenched, this cation can re-attach to electron-rich regions of the molecule (e.g., Tyrosine, Tryptophan rings). Scavengers are mandatory for complex substrates.
Scavengers: Triisopropylsilane (TIS) and Water.[10]
Step-by-Step:
Preparation: Prepare a cleavage cocktail of TFA : TIS : H
O (95 : 2.5 : 2.5) . For simple substrates without nucleophilic side chains, a 1:1 TFA:DCM mixture is sufficient.
Reaction: Add the cocktail to the
-Bu ester substrate (approx. 10 mL per gram of substrate).
Time: Stir at room temperature for 1–2 hours.
Note: Evolution of isobutylene gas is often not visible but is occurring.
Workup:
Evaporate the TFA under reduced pressure (rotary evaporator).
Chase: Add Toluene and re-evaporate (2x) to azeotrope off residual TFA.
Precipitation: For peptides, add cold diethyl ether to precipitate the deprotected product.
Troubleshooting Guide
Incomplete Cleavage: If the ester persists, increase the reaction temperature to 35°C or use neat TFA without DCM.
Side-chain Alkylation: If you observe
mass units (t-Bu adducts) on aromatic rings, increase the scavenger load (e.g., add 1,2-ethanedithiol or thioanisole).
References
Greene, T. W., & Wuts, P. G. M. (1999).[15] Protective Groups in Organic Synthesis. Wiley-Interscience.
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[16] The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Literature review of synthetic routes to tert-Butyl trans-3-pentenoate
The following guide provides an in-depth technical review of synthetic routes to tert-Butyl trans-3-pentenoate , structured for researchers and drug development professionals. CAS: 81643-01-8 | Formula: C9H16O2 | MW: 156...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical review of synthetic routes to tert-Butyl trans-3-pentenoate , structured for researchers and drug development professionals.
tert-Butyl trans-3-pentenoate is a critical C5 building block, widely employed in the synthesis of
-amino acids via asymmetric hydrogenation and as a fragment for statin side-chains. Its value lies in the orthogonality of the tert-butyl ester, which remains stable under basic saponification conditions used for lower alkyl esters, yet is readily cleaved by acid (e.g., TFA).
This guide evaluates three distinct synthetic methodologies ranging from industrial carbonylation to convenient laboratory-scale esterification.
Method Comparison Matrix
Feature
Method A: Isobutylene Addition
Method B: Pd-Catalyzed Carbonylation
Method C: tert-Butyl Transfer
Primary Mechanism
Acid-catalyzed alkylation
Hydroalkoxycarbonylation
Transesterification
Starting Material
trans-3-Pentenoic Acid
1,3-Butadiene
trans-3-Pentenoic Acid
Reagent
Isobutylene (gas)
CO (gas) + t-BuOH
tert-Butyl Acetate
Atom Economy
100%
100%
Moderate (Acetic acid byproduct)
Scalability
High (Process scale)
High (Industrial scale)
Low/Medium (Lab scale)
Key Challenge
Handling flammable gas
High pressure/Catalyst cost
Reagent cost/Kinetics
Isomeric Purity
Retains SM stereochemistry
Ligand dependent (>90% trans)
Retains SM stereochemistry
Method A: Acid-Catalyzed Addition of Isobutylene
Best for: Large-scale preparation where trans-3-pentenoic acid is available.
Core Principle: This reaction exploits the high stability of the tert-butyl carbocation generated from isobutylene, effectively "capping" the carboxylic acid without the water generation associated with Fisher esterification.
Mechanistic Insight
Unlike standard esterification, this pathway is anhydrous. A strong acid catalyst (H₂SO₄ or BF₃·OEt₂) protonates isobutylene to form the tert-butyl cation. The nucleophilic oxygen of the carboxylic acid attacks this cation. Crucially, because the reaction does not involve the carbonyl carbon of the acid, the
-double bond position and trans-geometry remain undisturbed (no conjugation to the thermodynamically stable -isomer occurs if temperature is controlled).
Setup: Equip a pressure-rated glass reactor or autoclave with a cooling jacket and magnetic stirring.
Dissolution: Dissolve trans-3-pentenoic acid (10.0 g, 100 mmol) in anhydrous DCM (50 mL). Add concentrated H₂SO₄ (0.5 mL) as catalyst.
Addition: Cool the solution to -10 °C. Condense isobutylene gas (approx. 15 mL, ~150 mmol) into the reaction vessel using a cold finger or direct line input.
Reaction: Seal the vessel and allow it to warm slowly to room temperature (20–25 °C). Stir for 12–18 hours. Note: Pressure will rise; ensure vessel rating >5 bar.
Quench: Vent excess isobutylene into a fume hood. Pour the reaction mixture into cold saturated NaHCO₃ solution (100 mL) to neutralize the acid catalyst and any unreacted starting acid.
Workup: Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Vacuum distillation (bp ~65–70 °C at 15 mmHg) yields the pure ester.
Validation Point: The absence of the broad -OH stretch (2500–3000 cm⁻¹) in IR and the appearance of a singlet at ~1.45 ppm (9H) in ¹H NMR confirms conversion.
Method B: Palladium-Catalyzed Carbonylation of 1,3-Butadiene
Best for: Atom-economic synthesis from basic petrochemical feedstocks.[1]
Core Principle: This route constructs the carbon skeleton and the ester functionality simultaneously. Palladium catalysts facilitate the insertion of CO into a palladium-allyl intermediate derived from butadiene.
Mechanistic Pathway (DOT Visualization)
The selectivity for the trans-3-pentenoate (linear) over the branched isomer is dictated by the ligand environment (bite angle) and the steric bulk of the alcohol (t-BuOH).
Caption: Catalytic cycle for the hydroalkoxycarbonylation of butadiene. Steric bulk of t-BuOH favors linear release.
Experimental Protocol (Adapted from Science 2019, 366, 1514)
Reagents: Pd(acac)₂ (0.5 mol%), Ligand (e.g., dtbpx or specific bidentate phosphines), p-TsOH (acid promoter), tert-Butanol, 1,3-Butadiene.
Catalyst Prep: In a glovebox, mix Pd(acac)₂ (15 mg) and Ligand (e.g., 1,2-bis((di-tert-butylphosphino)methyl)benzene) (0.05 mmol) in tert-butanol (30 mL). Add p-TsOH (1.0 equiv relative to Pd).
Loading: Transfer to a stainless steel autoclave.
Gas Addition: Charge the autoclave with 1,3-Butadiene (2.0 g) followed by CO (pressurize to 40 bar).
Heating: Heat to 100 °C for 20 hours.
Workup: Cool, vent gases carefully. Analyze crude by GC.
Purification: The product is isolated via fractional distillation.[2][3]
Critical Control: The trans selectivity is often >95% because the syn-π-allyl palladium intermediate (precursor to trans) is thermodynamically favored over the anti-isomer.
Method C: tert-Butyl Transfer via tert-Butyl Acetate
Best for: Laboratory scale, mild conditions, avoiding gas cylinders.
Core Principle: A "chemical transfer" strategy using tert-butyl acetate (t-BuOAc) as both solvent and reagent, catalyzed by a superacidic catalyst like Tf₂NH (Bis(trifluoromethanesulfonyl)imide). This equilibrium-driven reaction is pushed forward by using t-BuOAc in excess.
Workflow Diagram
Caption: Mild transesterification workflow using Tf2NH catalyst and tert-butyl acetate.
Experimental Protocol (Based on Synlett 2024, 35, 235)
Mixture: In a round-bottom flask, combine the carboxylic acid and tert-butyl acetate.
Catalysis: Add Tf₂NH (solid or solution).
Reaction: Stir at 30 °C. Monitor by TLC or GC. The reaction typically reaches equilibrium within 4–8 hours.
Workup: Dilute with diethyl ether. Wash with saturated NaHCO₃ (to remove acetic acid byproduct and catalyst).
Isolation: Dry organic layer (Na₂SO₄) and concentrate. The excess tert-butyl acetate (bp 98 °C) can be removed by rotary evaporation, but vacuum drying is recommended to ensure complete removal.
Trustworthiness: This method is highly reproducible and avoids the polymerization risks associated with heating unsaturated acids with strong mineral acids.
References
Palladium-Catalyzed Carbonylation of 1,3-Butadiene
Title: Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes.[1][4][5]
Structural Elucidation of tert-Butyl trans-3-Pentenoate Derivatives: A Comparative Technical Guide
Topic: X-ray Crystallographic Analysis of Derivatives of tert-Butyl trans-3-Pentenoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary tert-B...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallographic Analysis of Derivatives of tert-Butyl trans-3-Pentenoate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl trans-3-pentenoate (CAS 81643-01-8) is a critical chiral pool precursor and intermediate in the synthesis of complex polyketides and pharmaceutical scaffolds. However, its structural validation presents a distinct challenge: the molecule is typically an oil or low-melting solid with high conformational flexibility, rendering direct X-ray analysis difficult.
This guide evaluates the X-ray crystallographic analysis of crystalline derivatives against alternative stereochemical determination methods (NMR, Chiral HPLC, VCD). It provides actionable protocols for derivatization, specific refinement strategies for disordered tert-butyl groups, and a decision framework for selecting the optimal analytical route.
The Challenge: The "Oily Ester" Problem
In drug development, defining the absolute configuration of 3-pentenoate derivatives (often generated via asymmetric catalysis like Sharpless dihydroxylation or conjugate addition) is non-negotiable.
Physical State: tert-Butyl trans-3-pentenoate and its simple derivatives are often viscous oils at room temperature due to the flexible alkyl chain and the bulky, spherically symmetrical tert-butyl group which inhibits efficient packing.
Stereochemical Ambiguity: While enantioselective reactions may yield high ee, confirming the absolute (
) configuration requires a method that "sees" the 3D arrangement of atoms.
X-ray Limitation: Direct crystallization is rarely successful. The "Crystal Anchor" strategy—covalently attaching a rigid, heavy-atom-containing moiety—is required.
Primary Method: X-ray Crystallography of Derivatives
Verdict: The Gold Standard for Absolute Configuration.
Strategic Derivatization
To induce crystallinity, the flexible pentenoate backbone must be rigidified. Two primary pathways are recommended based on the functionality present.
Pathway A: The Diol Strategy (Post-Dihydroxylation)
If the tert-butyl pentenoate has undergone asymmetric dihydroxylation (e.g., AD-mix), the resulting diol is an ideal handle.
Derivative: bis-p-Bromobenzoate or p-Nitrobenzoate esters.
Mechanism: The aromatic rings provide
- stacking interactions to facilitate lattice formation, while the Bromine atom provides the anomalous scattering signal required for absolute structure determination (Flack parameter).
Pathway B: The Acid/Amine Strategy
If the tert-butyl ester is hydrolyzed to the acid (or if the derivative contains an amine):
Derivative: Salt formation with a chiral base (e.g.,
-methylbenzylamine) or acid (e.g., Camphorsulfonic acid).
Experimental Protocol: Crystallization of the p-Bromobenzoate Derivative
This self-validating protocol ensures high-quality single crystals suitable for diffraction.
Reagents:
Crude diol derivative of tert-butyl pentenoate (0.1 mmol)
p-Bromobenzoyl chloride (0.25 mmol)
Pyridine (solvent/base)
DMAP (catalyst)
Step-by-Step Workflow:
Acylation: Dissolve the crude diol in anhydrous pyridine (1 mL). Add DMAP (5 mg) and p-Bromobenzoyl chloride (excess). Stir at 25°C for 4 hours.
Validation: Monitor TLC until the polar diol spot disappears and a less polar UV-active spot appears.
Workup: Quench with saturated NaHCO
. Extract with CHCl. Dry over NaSO and concentrate.
Crystallization (Vapor Diffusion):
Dissolve the residue in a minimal amount of CH
Cl (Good Solvent) in a small vial.
Place this vial inside a larger jar containing Pentane (Anti-solvent).
Cap the large jar tightly. Allow to stand undisturbed at 4°C for 24-72 hours.
Why: Slow diffusion of pentane into the CH
Cl solution gently increases supersaturation, promoting the growth of few, large crystals rather than precipitation.
Refinement Strategy: Handling tert-Butyl Disorder
The tert-butyl group often exhibits rotational disorder in the crystal lattice, appearing as a "propeller" or smeared electron density.
Data Collection:Must be performed at 100 K (Cryogenic). Room temperature data will likely result in unresolvable thermal motion of the terminal methyl groups.
Refinement (SHELXL):
Use the PART command to model the disorder over two positions (e.g., A and B parts).
Apply similarity restraints (SAME or SADI) to bond lengths (C-C) and angles (C-C-C) of the disordered components.
If thermal ellipsoids remain elongated, apply rigid bond restraints (RIGU) or similarity of anisotropic displacement parameters (SIMU).
Alternative Methods Comparison
Method 2: NMR Spectroscopy (Mosher's Method)
Verdict: Faster, but prone to error in flexible acyclic systems.
Principle: Derivatization with chiral MTPA-Cl (Mosher's acid chloride) to form diastereomeric esters. The
() of proton shifts correlates with configuration.
Risk: In flexible acyclic systems like pentenoates, the "preferred conformation" assumed by the Mosher model may not be the dominant population in solution, leading to incorrect assignment.
Method 3: Chiral HPLC / VCD
Verdict: Good for purity (ee), weaker for de novo structural assignment.
Chiral HPLC: Compares retention time to a known standard. If the standard is unknown, this method cannot assign absolute configuration.
VCD (Vibrational Circular Dichroism): Compares experimental IR spectra with DFT-calculated spectra. Requires no crystallization but demands significant computational resources and is sensitive to conformational flexibility.
The following diagram outlines the logical pathway for selecting the appropriate analytical method for tert-butyl trans-3-pentenoate derivatives.
Figure 1: Decision tree for structural elucidation. Green path indicates the definitive X-ray route.
Conclusion
For tert-butyl trans-3-pentenoate derivatives, X-ray crystallography via heavy-atom derivatization remains the most robust method for establishing absolute stereochemistry. While NMR and HPLC are valuable for screening and purity checks, the conformational flexibility of the pentenoate chain introduces risks that only the rigid lattice of a crystal can definitively resolve.
Recommendation: For New Chemical Entities (NCEs) in drug development, invest the time to synthesize the p-bromobenzoate derivative. The resulting crystal structure provides indisputable proof of configuration, essential for regulatory filings.
References
Total Syntheses of (-)-Grandinolide and (-)-Sapranthin by the Sharpless Asymmetric Dihydroxylation of Methyl trans-3-Pentenoate.
Source:Chemistry – A European Journal (1998).[2]
Context: Establishes the precedent for using 3-pentenoate derivatives in asymmetric synthesis and the necessity of derivatization for structural assignment.
Refinement of Disorder with SHELXL.
Source: Müller, P., MIT X-Ray Diffraction Facility.
Context: Authoritative guide on handling the rotational disorder of tert-butyl groups in refinement.
Use of X-ray Crystallography in the Determination of Absolute Configuration.
Source:Journal of Medicinal Chemistry.
Context: General principles of heavy-atom derivatization for pharmaceutical intermediates.
Mosher’s Method for the Determination of Absolute Configuration.
Source:Chemical Reviews.
Context: Comparison of NMR methods vs. X-ray for acyclic secondary alcohols.
Comparative study of different catalysts for the synthesis of tert-Butyl trans-3-pentenoate
This guide provides a comparative analysis of various catalytic systems for the synthesis of tert-butyl trans-3-pentenoate, a valuable intermediate in organic synthesis. The focus is on providing researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of various catalytic systems for the synthesis of tert-butyl trans-3-pentenoate, a valuable intermediate in organic synthesis. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the available catalytic methods, their underlying mechanisms, and practical considerations for their implementation.
Introduction: The Significance and Synthetic Challenges of tert-Butyl trans-3-pentenoate
tert-Butyl trans-3-pentenoate is a β,γ-unsaturated ester with applications in the synthesis of complex organic molecules and natural products. The presence of the bulky tert-butyl group can confer unique steric and electronic properties to the final products, while the trans-alkene geometry is often a crucial stereochemical requirement.
The primary challenge in the synthesis of tert-butyl trans-3-pentenoate lies in achieving high stereoselectivity for the trans isomer while maintaining good yields. Several catalytic strategies can be envisioned for this transformation, each with its own set of advantages and limitations. This guide will explore and compare the most promising catalytic approaches.
Catalytic Strategies for the Synthesis of tert-Butyl trans-3-pentenoate
The synthesis of tert-butyl trans-3-pentenoate can be approached through several catalytic pathways. Based on established methodologies for the synthesis of related unsaturated esters, the following strategies are considered:
Palladium-Catalyzed Carbonylation of Butadiene: This method involves the reaction of butadiene, carbon monoxide, and tert-butanol in the presence of a palladium catalyst.
Ruthenium-Catalyzed Olefin Metathesis: Cross-metathesis between a suitable alkene and a tert-butyl acrylate derivative using a ruthenium-based catalyst offers a direct route to the target molecule.
Isomerization of α,β-Unsaturated Esters: The isomerization of the thermodynamically more stable α,β-unsaturated isomer, tert-butyl 2-pentenoate, to the desired β,γ-unsaturated product can be achieved using specific catalysts.
Organoborane-Mediated Synthesis: The reaction of alkenyldichloroboranes with diazoacetates provides a stereoselective route to β,γ-unsaturated esters.
A detailed comparison of these catalytic approaches is presented below.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving the desired outcome in the synthesis of tert-butyl trans-3-pentenoate. The following table summarizes the key features of different catalytic systems.
Catalyst System
Reaction Type
Advantages
Disadvantages
Key Experimental Considerations
Palladium(II) complexes with phosphine ligands
Carbonylation
High atom economy; readily available starting materials (butadiene, CO, tert-butanol).[1]
Requires handling of toxic carbon monoxide gas under pressure; potential for side reactions like the formation of 2-pentenoic ester.[1]
Use of bulky phosphine ligands and specific benzoic acid co-catalysts can enhance selectivity for the 3-pentenoate isomer.[1]
Grubbs' Catalysts (1st and 2nd Generation)
Olefin Cross-Metathesis
High functional group tolerance; mild reaction conditions.[2][3][4]
Potential for homodimerization of starting alkenes, reducing yield of the desired cross-product; catalyst cost can be a factor.[3][4]
The choice of alkene partner and catalyst generation is crucial for achieving high selectivity for the cross-metathesis product.[3][4]
Ruthenium Hydride Complexes
Isomerization
Can be a simple and efficient method if the starting α,β-unsaturated ester is readily available.
The equilibrium may favor the more stable α,β-isomer; achieving high conversion to the β,γ-isomer can be challenging.
Careful selection of reaction conditions (temperature, solvent) is necessary to shift the equilibrium towards the desired product.
Alkenyldichloroboranes
Boron-mediated esterification
High stereoselectivity for the trans isomer can be achieved.[5]
Requires stoichiometric use of the borane reagent; the preparation of the specific alkenyldichloroborane may involve multiple steps.[5]
The reaction is typically carried out at low temperatures with subsequent workup to yield the final ester.[5]
Experimental Protocols
Detailed experimental protocols for the most promising catalytic systems are provided below. These protocols are based on established procedures for similar transformations and are adapted for the synthesis of tert-butyl trans-3-pentenoate.
Protocol 1: Palladium-Catalyzed Carbonylation of Butadiene
This protocol is adapted from a patented procedure for the synthesis of 3-pentenoic esters.[1]
Materials:
Palladium(II) acetate (Pd(OAc)₂)
2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (a bidentate phosphine ligand)
2,4,6-tri-tert-butylbenzoic acid (a bulky benzoic acid co-catalyst)
tert-Butanol
Butadiene
Carbon monoxide (CO)
High-pressure autoclave reactor
Procedure:
In a glovebox, charge a high-pressure autoclave reactor with palladium(II) acetate (0.1-1 mol%), the bidentate phosphine ligand (0.6-6 mol%), and the bulky benzoic acid co-catalyst (1-10 mol%).
Add tert-butanol as the solvent and alcohol source.
Seal the autoclave and purge with nitrogen.
Introduce a known amount of butadiene into the reactor.
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 atm).
Heat the reaction mixture to the specified temperature (e.g., 150 °C) and maintain for the required reaction time (e.g., 3 hours).
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
The reaction mixture can then be analyzed by gas chromatography (GC) and the product purified by distillation or chromatography.
This protocol is based on general procedures for olefin cross-metathesis using Grubbs' catalysts.[2][3][4]
Materials:
Grubbs' Catalyst (1st or 2nd Generation)
1-Butene (or another suitable terminal alkene)
tert-Butyl acrylate
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
In a glovebox or under an inert atmosphere, dissolve tert-butyl acrylate and 1-butene in the anhydrous, degassed solvent in a Schlenk flask.
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by GC or TLC. The reaction will release ethylene gas.
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the tert-butyl trans-3-pentenoate.
Visualization of Catalytic Cycles
Catalytic Cycle for Palladium-Catalyzed Carbonylation
Caption: Simplified catalytic cycle for the palladium-catalyzed carbonylation of butadiene.
Catalytic Cycle for Olefin Metathesis
Caption: General catalytic cycle for olefin cross-metathesis.
Conclusion and Future Outlook
The synthesis of tert-butyl trans-3-pentenoate can be achieved through various catalytic methods, with palladium-catalyzed carbonylation and ruthenium-catalyzed olefin metathesis being among the most prominent. The choice of the optimal catalyst and method will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of starting materials and equipment.
Future research in this area could focus on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of biocatalytic approaches could also offer a more sustainable and environmentally friendly route to this valuable chemical intermediate.
References
Brown, H. C., & Salunkhe, A. M. (1991). Stereoselective Synthesis of cis-and trans-Beta,Gamma-Unsaturated Carboxylic Esters via Reaction of Alkenyldichloroboranes with. DTIC.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-Butyl trans-3-pentenoate (CAS No. 81643-01-8). As a professional in the field of drug development and scientific research, you understand that meticulous protocols extend beyond the bench; they are paramount to ensuring laboratory safety and environmental stewardship. This document is designed to be your preferred resource, offering not just instructions, but the scientific rationale behind them to build a culture of safety and trust within your organization.
tert-Butyl trans-3-pentenoate is an unsaturated ester. While specific hazard data for this compound is limited, its structural similarity to other flammable esters necessitates handling it with appropriate caution. The primary risks are associated with its flammability and potential for irritation upon contact or inhalation.[1][2]
Core Hazards:
Flammability: Like many organic esters, this compound is expected to be a flammable liquid.[2][3] Vapors can be heavier than air and may travel to a source of ignition, causing a flashback.[4][5] Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.[6][7]
Irritation: May cause skin, eye, and respiratory irritation. Prolonged contact can lead to skin dryness or dermatitis.[5][8]
Ingestion/Inhalation: May be harmful if swallowed or inhaled.[8] Vapors may cause drowsiness or dizziness.[8][9]
A thorough understanding of the compound's properties is the foundation of a safe disposal plan.
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal procedure, the causality for PPE selection is clear: to create a barrier between you and the potential hazards of the chemical.
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1][6] This is non-negotiable to protect against splashes.
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or holes before use.
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7] For larger quantities or significant spill risk, consider a chemical-resistant apron or coveralls.
Respiratory Protection: All handling of open containers should occur in a well-ventilated area, preferably inside a certified chemical fume hood to control vapor accumulation.[4][7][12]
Causality in Handling: The generation of static electricity can ignite flammable liquid vapors.[4] When transferring quantities of tert-Butyl trans-3-pentenoate, ensure containers are properly grounded and bonded to prevent static discharge.[2][3] Use only non-sparking tools for any mechanical interaction.[5]
Section 3: Spill Management Protocol
A swift and correct response to a spill is critical to preventing escalation. The procedure varies significantly based on the volume of the spill.
Minor Spill ( <100 mL, inside a fume hood):
Alert Personnel: Notify others in the immediate area.
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent pad.[12]
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[12]
Decontamination: Wipe the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
Ventilation: Allow the area to ventilate thoroughly.
Major Spill ( >100 mL or outside a fume hood):
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
ISOLATE: Close the doors to the affected area to contain vapors.
ALERT: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
SECURE: Prevent entry to the area and shut off all potential ignition sources from a safe distance, if possible.[8]
Section 4: Standard Operating Procedure for Waste Disposal
Disposing of chemical waste is not merely about discarding it; it is a systematic process of segregation, containment, and documentation to ensure it can be transported and treated safely by a licensed facility. Pouring tert-Butyl trans-3-pentenoate down the drain is a serious violation of safety and environmental regulations.[13]
Step 1: Waste Collection
Collect all waste, including contaminated consumables (pipettes, wipes, gloves), into a dedicated and compatible hazardous waste container.[7][13] The original chemical container is often the best choice.[3][13]
The container must be made of a material compatible with organic esters and be in good condition, free from leaks or external contamination.[13]
Step 2: Waste Segregation & Labeling
Critical: Do not mix tert-Butyl trans-3-pentenoate waste with incompatible materials such as strong oxidizing agents, acids, or bases.[8][14][15] Mixing can cause dangerous chemical reactions.
Label the waste container clearly with "Hazardous Waste," the full chemical name "tert-Butyl trans-3-pentenoate," and an indication of its hazards (e.g., "Flammable Liquid").[7]
Step 3: On-site Storage
Keep the waste container tightly closed when not in use.[3][7]
Store the container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[3][5]
Ensure the storage location is within a secondary containment system to control any potential leaks.
Step 4: Final Disposal
Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][9][16]
Waste material must be disposed of in accordance with all local, state, and federal regulations.[3][8] The most common and accepted method for flammable organic liquids is incineration at a permitted facility.[17]
Disposal Decision Workflow
The following diagram outlines the logical steps from chemical use to final disposal.
Caption: Decision workflow for tert-Butyl trans-3-pentenoate waste management.
Section 5: Decontamination
After completing work or cleaning a spill, all non-disposable equipment, glassware, and surfaces should be thoroughly decontaminated. Wash with an appropriate laboratory detergent and water, ensuring the initial rinsate is collected as hazardous waste.
This protocol is a self-validating system; by understanding the properties of tert-Butyl trans-3-pentenoate and the reasons behind each procedural step, you are empowered to maintain a safe and compliant laboratory environment.
References
TRANS-3-PENTENOIC ACID | CAS#:1617-32-9 | Chemsrc . Chemsrc.com. Retrieved February 27, 2026, from [Link]
tert-Butyl trans-3-pentenoate | C9H16O2 | CID 5463545 - PubChem . National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
SAFETY DATA SHEET . (2025, July 18). Retrieved February 27, 2026, from [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]
butyl 3-pentenoate, 19825-93-5 . The Good Scents Company. Retrieved February 27, 2026, from [Link]
Flammable Liquid Handling Precautions . Princeton University Environmental Health and Safety. Retrieved February 27, 2026, from [Link]
Chemical-Compatibility-Chart.pdf . Max Spare. Retrieved February 27, 2026, from [Link]
tert-Butyl pentanoate | C9H18O2 | CID 520048 - PubChem . National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
4 Essential Steps For Keeping Flammable Liquids In The Laboratory . Storemasta. (2023, March 15). Retrieved February 27, 2026, from [Link]
Flammable Liquids . University of Illinois Division of Research Safety. (2024, June 12). Retrieved February 27, 2026, from [Link]
Safe Handling of Flammable Chemicals . The Chemistry Blog by ReAgent. (2024, May 22). Retrieved February 27, 2026, from [Link]
tert-Butyl alcohol - Wikipedia . Wikipedia. Retrieved February 27, 2026, from [Link]
SAFETY DATA SHEET - Ethyl pent-4-enoate . Thermo Fisher Scientific. (2025, September 22). Retrieved February 27, 2026, from [Link]
Chemical Compatibility Guide . Techni-flow. Retrieved February 27, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved February 27, 2026, from [Link]
P-TERT-BUTYLPHENOL SUMMARY RISK ASSESSMENT REPORT . European Chemicals Agency (ECHA). Retrieved February 27, 2026, from [Link]
RULE 4684 POLYESTER RESIN OPERATIONS . San Joaquin Valley Air Pollution Control District. Retrieved February 27, 2026, from [Link]
Pentanoic acid, butyl ester . NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
Fatty acids, C16-18 and C18-unsatd., esters With polyethylene glycol mono-Me ether in Pesticide Formulations; Tolerance Exemption . Federal Register. (2024, December 2). Retrieved February 27, 2026, from [Link]
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]
tert-Butyl trans-3-pentenoate is a specialized unsaturated ester used primarily as a building block in organic synthesis.[2] Its reactivity—specifically the susceptibility of the alkene and ester moieties—requires strict adherence to inert handling protocols to maintain purity and safety.
IMMEDIATE ACTION REQUIRED:
Engineering Control: Handle exclusively inside a certified chemical fume hood.
Fire Hazard: Ground all glassware and containers during transfer. Flash point estimates place this in the Flammable range (H226).[2]
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Physicochemical Risk Profile
Understanding the physical properties is the first step in designing a safe protocol.[2] This compound combines the volatility of a medium-chain ester with the reactivity of an internal alkene.[2]
Property
Value / Characteristic
Operational Implication
Physical State
Colorless Liquid
Spills spread rapidly; containment trays are mandatory.[2]
Flash Point
Estimated ~35–45°C (Closed Cup)*
Flammable. Vapors can travel to ignition sources.[2] Use non-sparking tools.[2][3][5][6][7]
Respiratory: If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) Cartridges (NIOSH Black Label / EN 14387 Type A).[2]
Body: Flame-retardant lab coat (Nomex or treated cotton).[2] Synthetic fibers (polyester) should be avoided as they melt onto skin during fires.[2]
Eyes: Chemical splash goggles.[2][5] Face shield required if dispensing >1 Liter.[2]
PPE Decision Logic
Caption: Decision tree for selecting appropriate PPE based on volume and engineering controls.
Operational Handling Protocol
This protocol ensures the integrity of the tert-butyl ester group, which is prone to acid-catalyzed cleavage, while mitigating flammability risks.[2]
Step 1: Preparation & Retrieval
Equilibrate: Remove the container from 2–8°C storage. Allow it to warm to room temperature inside a desiccator or sealed bag before opening . This prevents condensation of atmospheric moisture, which can hydrolyze the ester.
Grounding: If transferring more than 500 mL, attach a grounding clamp to the drum/container to prevent static discharge.
Ignition Control: Turn off hot plates and stirrers immediately.
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[2][6] Do not use paper towels (fire hazard).[2]
Clean: Wipe area with acetone, followed by soap and water.[2] Collect all waste in a sealed container.
Fire (Class B)
Extinguishing Media: Dry chemical powder, CO₂, or alcohol-resistant foam.[2][7]
Do NOT use: Water jet (may spread the burning organic liquid).[2]
First Aid
Skin: Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[2][3][5][6][7]
Eyes: Rinse with water for 15 minutes, lifting eyelids.[5][7][9] Seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Waste Disposal Strategy
Proper disposal prevents environmental contamination and regulatory fines.[2]
Waste Stream
Classification
Disposal Method
Liquid Waste
Non-Halogenated Organic Solvent
Collect in HDPE or glass carboys labeled "Flammable Organic Waste."[2]
Solid Waste
Hazardous Debris
Contaminated gloves/wipes go into "Hazardous Solid Waste" bins.[2]
Rinsate
Organic Washings
First rinse with Acetone must go into the organic waste container, not the drain.[2]
Critical Prohibition: Never dispose of esters down the sink. They are toxic to aquatic life and can damage plumbing seals.[2]
References
PubChem. (n.d.).[2] tert-Butyl trans-3-pentenoate | C9H16O2 | CID 5463545.[1][2] National Library of Medicine.[2] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][2]
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2]